Phenylalanine,N-acetyl--phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
149597-86-4 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-acetamido-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21) |
InChI Key |
KRFUEXGPDYTGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of N-acetyl-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-phenylalanine (NAcPhe) is an acetylated derivative of the essential amino acid L-phenylalanine. While historically viewed primarily as a detoxification byproduct of phenylalanine metabolism, particularly in the context of phenylketonuria (PKU), emerging evidence suggests a more complex biological role. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and physiological functions of NAcPhe. We will delve into its involvement in metabolic pathways, its potential as a biomarker, and its implications for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction
N-acetyl-L-phenylalanine is a naturally occurring metabolite found in various organisms.[1] Its primary known biological function is linked to the metabolism of L-phenylalanine. In healthy individuals, L-phenylalanine is primarily converted to L-tyrosine by the enzyme phenylalanine hydroxylase.[2] However, in individuals with genetic disorders such as phenylketonuria (PKU), where this enzyme is deficient, phenylalanine accumulates to toxic levels.[3] The body then utilizes alternative metabolic pathways to detoxify the excess phenylalanine, one of which is the N-acetylation of L-phenylalanine to form NAcPhe.[4][5] This guide will explore the intricacies of this process and the broader biological significance of NAcPhe.
Biosynthesis and Metabolism
The primary route for the formation of N-acetyl-L-phenylalanine is the enzymatic acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) , which utilizes acetyl-CoA as the acetyl group donor.[6][7]
Metabolic Pathway of Phenylalanine
The following diagram illustrates the central role of phenylalanine metabolism and the position of N-acetyl-L-phenylalanine formation, particularly in the context of phenylketonuria (PKU).
Caption: Phenylalanine metabolism highlighting the formation of N-acetyl-L-phenylalanine.
Quantitative Data
Comprehensive quantitative data is essential for understanding the physiological and pathological relevance of N-acetyl-L-phenylalanine.
Table 1: Concentrations of N-acetyl-L-phenylalanine and Related Metabolites
| Analyte | Condition | Biofluid | Concentration | Reference |
| Phenylacetylglutamine (PAG) | mHPA/PKU | Urine | 33.1 ± 21.3 µg/µmol Cr | [8] |
| Phenylacetylglutamine (PAG) | Healthy Controls | Urine | Lower than PKU patients | [8] |
| Phenylacetylglutamine (PAG) | BH4-treated PKU | Urine | 34.3 ± 23.3 µg/µmol Cr | [8] |
| Phenylacetylglutamine (PAG) | Non-BH4-treated PKU | Urine | 61.5 ± 23.7 µg/µmol Cr | [8] |
| L-Phenylalanine | Healthy Neonates | Blood | <120 µmol/L | [3] |
| L-Phenylalanine | Classic PKU | Blood | >1200 µmol/L | [3] |
| L-Phenylalanine | Mild PKU | Blood | 600-1200 µmol/L | [3] |
| L-Phenylalanine | Mild HPA | Blood | <600 µmol/L | [3] |
Note: Specific concentration data for N-acetyl-L-phenylalanine in healthy vs. PKU populations is limited in readily available literature; Phenylacetylglutamine (PAG) is another derivative of phenylalanine metabolism often measured in PKU.
Table 2: Kinetic Properties of Related Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Phenylalanine Hydroxylase (recombinant human) | L-Phenylalanine | ~0.2 mM | - | Human | [9] |
| Phenylalanine Transaminase (assumed mitochondrial aspartate aminotransferase) | L-Phenylalanine | 1.37 ± 0.14 mM | - | Human (calculated from in vivo data) | [9] |
| N-acetyltransferase 1 (NAT1) | p-Aminobenzoic acid (PABA) | - | Higher in NAT14 vs. NAT114B | Human (CHO cells) | [10] |
| N-acetyltransferase 1 (NAT1) | 4-Aminobiphenyl (4-ABP) | - | Higher in NAT14 vs. NAT114B | Human (CHO cells) | [10] |
Biological Role and Clinical Significance
Role in Phenylketonuria (PKU)
The most well-documented role of N-acetyl-L-phenylalanine is in the context of PKU. In the absence of functional phenylalanine hydroxylase, the body's capacity to convert phenylalanine to tyrosine is compromised, leading to a toxic buildup of phenylalanine. The N-acetylation of phenylalanine to NAcPhe represents a detoxification mechanism, converting the amino acid into a more water-soluble compound that can be more readily excreted by the kidneys.[4][5] Elevated levels of NAcPhe and other phenylalanine metabolites in the urine are characteristic of untreated or poorly managed PKU.[11][12]
Renal Clearance
N-acetyl-L-phenylalanine is cleared from the bloodstream primarily by the kidneys. Studies have shown that it undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions.[13] This is a common pathway for the elimination of various metabolic byproducts and xenobiotics.
Caption: Renal clearance pathway for N-acetyl-L-phenylalanine via organic anion transporters.
Potential as a Uremic Toxin
Several N-acetylated amino acids have been classified as uremic toxins, which are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of uremia.[14][15] While the specific toxicity of N-acetyl-L-phenylalanine is not as extensively studied as other uremic toxins like indoxyl sulfate or p-cresyl sulfate, its accumulation in renal impairment warrants further investigation into its potential contribution to uremic symptoms.
Neurotransmitter Synthesis and Signaling
L-phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[16] High levels of phenylalanine, as seen in PKU, can interfere with the transport of other large neutral amino acids across the blood-brain barrier, potentially affecting the synthesis of serotonin and other neurotransmitters.[17] While N-acetyl-L-phenylalanine is a derivative of phenylalanine, its direct role in modulating neurotransmitter synthesis is not well established.
Recent research has identified the orphan G protein-coupled receptor GPR139 as a receptor for aromatic amino acids, including L-phenylalanine and L-tryptophan.[18][19] These amino acids activate GPR139 with EC50 values in the micromolar range.[18] Given the structural similarity, it is plausible that N-acetyl-L-phenylalanine could also interact with this receptor, although direct evidence for this is currently lacking. Further research is needed to explore this potential signaling role.
Experimental Protocols
Quantification of N-acetyl-L-phenylalanine in Urine by LC-MS/MS
This protocol is adapted from methods for quantifying similar metabolites in urine.[8][20]
Objective: To quantify the concentration of N-acetyl-L-phenylalanine in human urine samples.
Materials:
-
Urine samples
-
N-acetyl-L-phenylalanine standard
-
Deuterated N-acetyl-L-phenylalanine (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an ESI source
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer 100 µL of the supernatant to a clean centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-acetyl-L-phenylalanine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the N-acetyl-L-phenylalanine standard.
-
Calculate the concentration in the urine samples based on the peak area ratios of the analyte to the internal standard.
-
Caption: A typical workflow for the quantification of N-acetyl-L-phenylalanine in a biological matrix.
Phenylalanine N-acetyltransferase Activity Assay
This protocol is a conceptual adaptation based on general N-acetyltransferase assays.[10][21]
Objective: To measure the activity of phenylalanine N-acetyltransferase in a cell lysate or purified enzyme preparation.
Materials:
-
Cell lysate or purified enzyme
-
L-phenylalanine
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0).
-
Prepare stock solutions of L-phenylalanine, acetyl-CoA, and DTNB in the reaction buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
50 µL of reaction buffer
-
10 µL of cell lysate or purified enzyme
-
10 µL of L-phenylalanine solution (to a final concentration of e.g., 1 mM)
-
10 µL of DTNB solution (to a final concentration of e.g., 0.2 mM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of acetyl-CoA solution (to a final concentration of e.g., 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C for 10-20 minutes. The increase in absorbance is due to the reaction of the free CoA-SH produced with DTNB.
-
-
Calculation of Activity:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the DTNB-CoA adduct to convert the rate of change in absorbance to the rate of product formation (nmol/min).
-
Normalize the activity to the amount of protein in the sample (e.g., nmol/min/mg protein).
-
Applications in Drug Development
The unique properties of N-acetyl-L-phenylalanine open up several avenues for its application in drug development.
-
Prodrug Strategies: The acetylation of amino acids can modify their physicochemical properties, such as lipophilicity and stability, potentially improving their pharmacokinetic profile. N-acetylation can be explored as a prodrug strategy to enhance the delivery of phenylalanine or phenylalanine-based drugs.[22]
-
Biomarker for PKU Management: Monitoring the levels of N-acetyl-L-phenylalanine in urine could serve as a non-invasive biomarker for assessing the metabolic control of PKU patients.[8]
-
Targeting Phenylalanine Metabolism: A deeper understanding of the enzymes involved in N-acetyl-L-phenylalanine metabolism, such as phenylalanine N-acetyltransferase, could provide novel targets for therapeutic intervention in diseases characterized by abnormal phenylalanine metabolism.
Conclusion
N-acetyl-L-phenylalanine, once considered a minor metabolite, is gaining recognition for its significant role in the detoxification of phenylalanine, especially in the context of phenylketonuria. Its potential as a biomarker and its implications for drug design highlight the need for further research into its biological functions. This technical guide provides a comprehensive overview of the current knowledge on N-acetyl-L-phenylalanine, offering a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug development. Future studies should focus on elucidating its potential signaling roles, obtaining more precise quantitative data in various physiological and pathological states, and exploring its therapeutic applications.
References
- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetylglutamine and trimethylamine N‐oxide: Two uremic players, different actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-Acetyl-DL-phenylalanine (EVT-258429) | 2901-75-9 [evitachem.com]
- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]
- 17. Biochemical and neuropsychological effects of elevated plasma phenylalanine in patients with treated phenylketonuria. A model for the study of phenylalanine and brain function in man - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new substrate for the measurement of N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caringsunshine.com [caringsunshine.com]
An In-depth Technical Guide to the Biosynthesis and Metabolism of N-Acetylated Aromatic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated aromatic amino acids (NA-ArAAs) represent a class of metabolites increasingly recognized for their diverse biological roles, from detoxification and neurotransmission to cell signaling. This technical guide provides a comprehensive overview of the core principles governing the biosynthesis and metabolism of these compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and biological significance of NA-ArAAs. This document details the enzymatic pathways responsible for their formation and degradation, presents quantitative data on their occurrence, and outlines key experimental protocols for their study. Furthermore, it includes detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of their complex biology.
Introduction
N-acetylated aromatic amino acids are derivatives of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—formed through the addition of an acetyl group to the amino group. This modification significantly alters their physicochemical properties, influencing their solubility, transport, and biological activity.[1] While some NA-ArAAs have been known for decades as products of detoxification pathways, particularly in metabolic disorders like phenylketonuria, recent research has unveiled their broader physiological and pathophysiological relevance.[2]
Longer-chain N-acyl aromatic amino acids, often referred to as lipo-amino acids, have emerged as a class of signaling molecules with functions in various physiological processes.[1][3] The study of NA-ArAAs is a rapidly evolving field with implications for neuroscience, oncology, and metabolic diseases. A thorough understanding of their biosynthesis and metabolism is critical for harnessing their therapeutic potential and for the development of novel diagnostic and prognostic markers.
Biosynthesis of N-Acetylated Aromatic Amino Acids
The primary route for the biosynthesis of NA-ArAAs is the N-acetylation of the parent aromatic amino acid, a reaction catalyzed by a class of enzymes known as N-acetyltransferases (NATs).
The Role of N-Acetyltransferases (NATs)
NATs are a superfamily of enzymes that transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a substrate. The Gcn5-related N-acetyltransferase (GNAT) superfamily is a major group of enzymes implicated in the N-acetylation of amino acids.[1]
The general reaction for the biosynthesis of N-acetylated aromatic amino acids is as follows:
Aromatic Amino Acid + Acetyl-CoA → N-Acetyl Aromatic Amino Acid + CoA-SH
This reaction is crucial for cellular homeostasis and the regulation of various biological processes.
Biosynthetic Pathway Overview
The biosynthesis of NA-ArAAs is a fundamental metabolic process. The following diagram illustrates the general workflow from a precursor aromatic amino acid to its N-acetylated form.
Caption: General biosynthetic pathway of N-acetylated aromatic amino acids.
Metabolism and Degradation
The metabolic fate of NA-ArAAs is multifaceted, involving both degradation back to their constituent molecules and further enzymatic modifications.
Degradation via Hydrolysis
The primary degradation pathway for NA-ArAAs is hydrolysis, which removes the acetyl group and regenerates the free aromatic amino acid and acetate. This reaction is catalyzed by specific hydrolases. The balance between N-acetylation and deacetylation is crucial for maintaining the cellular concentrations of these molecules.[1]
N-Acetyl Aromatic Amino Acid + H₂O → Aromatic Amino Acid + Acetate
Further Metabolic Conversions
NA-ArAAs can also serve as substrates for other enzymes, leading to a variety of modified products.
-
N-Acetyl-Tyrosine Metabolism: N-acetyl-L-tyrosine can be hydroxylated by tyrosinase to form N-acetyl-L-DOPA.[1] This is a key step in a pathway that can lead to the formation of catecholamines, highlighting the role of N-acetylation in neurotransmitter synthesis.[4] Ingested N-acetyl-L-tyrosine is deacetylated in the liver to L-tyrosine, which then serves as a precursor for dopamine, norepinephrine, and epinephrine.[4]
Caption: Metabolic pathways of N-acetyl-L-tyrosine.
-
N-Acetyl-Phenylalanine Metabolism: N-acetyl-L-phenylalanine is a significant metabolite in phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][5] In PKU, excess phenylalanine is shunted into alternative metabolic pathways, including N-acetylation, leading to elevated levels of N-acetyl-L-phenylalanine in the blood and urine.[2][5]
-
N-Acetyl-Tryptophan Metabolism: N-acetyl-L-tryptophan is a metabolite of tryptophan and is involved in the kynurenine pathway. It can also be a precursor for the synthesis of N-acetylserotonin and melatonin.[6]
Quantitative Data
The concentrations of NA-ArAAs in biological systems can vary significantly depending on the specific compound, tissue, and physiological state. The following table summarizes some of the N-acyl aromatic amino acids that have been identified in living systems.
| N-Acyl Group | Phenylalanine | Tyrosine | Tryptophan | Histidine |
| Acetyl | ✓ | ✓ | ✓ | ✓ |
| Propionyl | ✓ | ✓ | ✓ | ✓ |
| Butyryl | ✓ | ✓ | ✓ | ✓ |
| Valeryl | ✓ | ✓ | ✓ | ✓ |
| Hexanoyl | ✓ | ✓ | ✓ | ✓ |
| Octanoyl | ✓ | ✓ | ✓ | ✓ |
| Decanoyl | ✓ | ✓ | ✓ | ✓ |
| Lauroyl | ✓ | ✓ | ✓ | ✓ |
| Myristoyl | ✓ | ✓ | ✓ | ✓ |
| Palmitoyl | ✓ | ✓ | ✓ | ✓ |
| Stearoyl | ✓ | ✓ | ✓ | ✓ |
| Oleoyl | ✓ | ✓ | ✓ | ✓ |
| Linoleoyl | ✓ | ✓ | ✓ | ✓ |
| Arachidonoyl | ✓ | ✓ | ✓ | ✓ |
Source: Adapted from Bhandari et al., 2022, Frontiers in Molecular Biosciences.[7] This table is a representation of the types of N-acyl aromatic amino acids that have been identified and is not exhaustive.
Experimental Protocols
The study of NA-ArAA biosynthesis and metabolism relies on a variety of experimental techniques. This section provides an overview of key protocols.
N-Acetyltransferase (NAT) Activity Assay
This protocol describes a general method for measuring the activity of NAT enzymes.
Objective: To determine the rate of N-acetylation of an aromatic amino acid by a purified NAT enzyme or cell lysate.
Materials:
-
Purified NAT enzyme or cell lysate
-
Aromatic amino acid substrate (e.g., L-phenylalanine, L-tyrosine, L-tryptophan)
-
Acetyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, aromatic amino acid substrate, and NAT enzyme/cell lysate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of N-acetylated aromatic amino acid produced.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Caption: Workflow for a typical N-acetyltransferase activity assay.
LC-MS Analysis of N-Acetylated Aromatic Amino Acids
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of NA-ArAAs in complex biological samples.
Objective: To detect and quantify NA-ArAAs in biological samples such as plasma, urine, or cell extracts.
Materials:
-
Biological sample
-
Internal standard (a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS system with a suitable column (e.g., C18 or HILIC)
-
Mobile phases for LC
Procedure:
-
Sample Preparation:
-
Thaw the biological sample.
-
Add the internal standard.
-
Precipitate proteins by adding a cold organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect the analytes using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for targeted quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the analyte using a standard curve.
-
Caption: Workflow for the analysis of NA-ArAAs by LC-MS.
Stable Isotope Tracing of NA-ArAA Metabolism in Cell Culture
Stable isotope tracing is a powerful method to elucidate metabolic pathways.
Objective: To trace the metabolic fate of an aromatic amino acid into its N-acetylated form and other downstream metabolites.
Materials:
-
Cell culture medium deficient in the aromatic amino acid of interest
-
Stable isotope-labeled aromatic amino acid (e.g., ¹³C-phenylalanine)
-
Cultured cells
-
LC-MS system
Procedure:
-
Culture cells in a medium lacking the aromatic amino acid of interest.
-
Supplement the medium with the stable isotope-labeled aromatic amino acid.
-
Incubate the cells for a specific period to allow for metabolic incorporation.
-
Harvest the cells and extract the metabolites.
-
Analyze the cell extracts by LC-MS to identify and quantify the labeled N-acetylated aromatic amino acid and other labeled metabolites.
-
The pattern of isotope incorporation provides insights into the metabolic flux through the pathway.[8][9]
Conclusion and Future Directions
The study of the biosynthesis and metabolism of N-acetylated aromatic amino acids is a burgeoning field with significant potential for advancing our understanding of human health and disease. The intricate enzymatic pathways that govern their formation and degradation, coupled with their diverse biological functions, present exciting opportunities for therapeutic intervention and the development of novel biomarkers.
Future research should focus on:
-
Enzyme Characterization: Identifying and characterizing the specific N-acetyltransferases and hydrolases responsible for the metabolism of each NA-ArAA.
-
Regulatory Mechanisms: Elucidating the regulatory mechanisms that control the expression and activity of these enzymes.
-
Biological Function: Further investigating the precise biological roles of the diverse array of NA-ArAAs in both physiological and pathological contexts.
-
Therapeutic Applications: Exploring the potential of modulating NA-ArAA metabolism for the treatment of various diseases.
This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for seasoned investigators seeking to expand their knowledge. The continued exploration of NA-ArAA biology promises to yield significant discoveries with far-reaching implications for medicine and drug development.
References
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 6. en.humanmetabolome.com [en.humanmetabolome.com]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of N-acetyl-L-phenylalanine
An In-depth Technical Guide to N-acetyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-phenylalanine is the N-acetylated derivative of the essential amino acid L-phenylalanine. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its biological significance and applications.
Chemical and Physical Properties
N-acetyl-L-phenylalanine is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenylalanine backbone with an acetyl group attached to the alpha-amino group. This modification alters its polarity and chemical reactivity compared to the parent amino acid.
Data Summary
The fundamental chemical and physical properties are summarized in the tables below for quick reference.
Table 1: Chemical Identifiers and Formula
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid | [3][4][5] |
| CAS Number | 2018-61-3 | [1][4][5] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [1][3][6] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [3][4] |
| InChIKey | CBQJSKKFNMDLON-JTQLQIEISA-N |[1][3] |
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder or needles | [1][2][7] |
| Melting Point | 171-173 °C | [1][3] |
| Optical Rotation | [α]²²/D +39° to +41° (c=1 in methanol) | [4][5] |
| pKa (Predicted) | 3.56 ± 0.10 | [1] |
| LogP | 0.93 | [3][8] |
| Density (estimate) | 1.18 - 1.27 g/cm³ |[1][2] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 6.45 mg/mL (at 25 °C, estimated) | [8] |
| Methanol | Soluble | [1] |
| Ethanol | 20 mg/mL | [1][9] |
| Acetone | Soluble | [1] |
| DMSO | 12 - 100 mg/mL | [7][10][11] |
| DMF | 16 mg/mL | [10] |
| PBS (pH 7.2) | 0.25 mg/mL |[10] |
Table 4: Crystal Structure Data (Orthorhombic)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | [12] |
| Unit Cell Dimensions | a = 5.6528 Å, b = 11.1532 Å, c = 16.9897 Å | [12] |
| Volume (V) | 1071.15 ų | [12] |
| Molecules per unit cell (Z) | 4 | [12] |
| Calculated Density (Dx) | 1.285 Mg/m³ |[12] |
Biological Significance and Applications
N-acetyl-L-phenylalanine is more than a synthetic derivative; it is an endogenous metabolite with significant clinical relevance.
-
Metabolic Pathways: It is biosynthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase.[7][8] It is also a known product of gut microbiota metabolism.[10]
-
Clinical Markers: Elevated levels are found in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism.[8][9] It has also been identified as a potential uremic toxin, accumulating in cases of kidney dysfunction.[8] Recent metabolomic studies have linked altered levels to conditions like COVID-19 and Alzheimer's disease.[10]
-
Drug Development and Research: In synthetic applications, the acetyl group serves as a protecting group for the amine, enabling regioselective reactions at the carboxylic acid site, which is crucial for peptide synthesis.[1][13] It is a precursor for compounds like NAPA (2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose), a promising therapeutic for joint diseases.[14] Furthermore, its derivatives are valuable in designing novel drug candidates and biochemical probes.[15]
Experimental Protocols
The characterization and synthesis of N-acetyl-L-phenylalanine involve standard organic chemistry techniques.
Synthesis and Purification
A common method for synthesizing N-acetyl-L-phenylalanine is through the N-acetylation of L-phenylalanine using acetic anhydride in a suitable solvent system.[13]
General Synthesis Protocol:
-
Dissolution: Dissolve L-phenylalanine in an aqueous alkaline solution (e.g., NaOH solution).
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. Maintain the pH in the alkaline range by concurrently adding a base.
-
Acidification: After the addition is complete, continue stirring and then acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the crude N-acetyl-L-phenylalanine by vacuum filtration and wash with cold water.
Purification Protocol (Recrystallization): The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot solvent, such as water or a methanol/water mixture.[1]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity, purity, and structure of N-acetyl-L-phenylalanine requires a suite of analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum will show characteristic peaks for the aromatic protons of the phenyl ring, the aliphatic protons of the ethyl bridge, the methine proton at the chiral center, and the methyl protons of the acetyl group.[13][16]
-
Infrared (IR) Spectroscopy: IR analysis identifies key functional groups. Characteristic absorption bands will be observed for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the aromatic C-H and C=C stretches of the phenyl ring.[17]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12] The crystal structure is stabilized by a two-dimensional network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[12]
-
Polarimetry: The specific rotation is measured to confirm the enantiomeric purity of the L-isomer. This is typically done by dissolving a known concentration of the compound in a solvent (e.g., methanol) and measuring the angle of rotation of plane-polarized light.[4]
References
- 1. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. N-Acetyl-L-phenylalanine, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 9. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. magritek.com [magritek.com]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on N-acetyl-L-phenylalanine as an Endogenous Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-phenylalanine (NAP) is an endogenous N-acetylated derivative of the essential amino acid L-phenylalanine. While present at low levels under normal physiological conditions, its accumulation is a hallmark of certain metabolic disorders, notably Phenylketonuria (PKU) and uremia. In these pathological states, NAP is considered a significant metabolite, contributing to the complex clinical presentations. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and pathophysiological roles of NAP. It details analytical methodologies for its quantification in biological matrices and summarizes current knowledge on its potential molecular mechanisms of action. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the metabolic pathways and clinical implications of this compound.
Introduction
N-acetyl-L-phenylalanine is a metabolite formed through the N-acetylation of L-phenylalanine. This process is catalyzed by the enzyme phenylalanine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor[1]. Under normal physiological conditions, the formation of NAP is a minor pathway in phenylalanine metabolism. However, in conditions where L-phenylalanine concentrations are pathologically elevated, such as in the genetic disorder Phenylketonuria (PKU), the production of NAP is significantly increased[1][2].
NAP has also been identified as a uremic toxin, a class of compounds that accumulate in the body due to impaired renal function and are associated with the pathophysiology of uremia[2]. Its role in these conditions is an active area of research, with implications for understanding disease mechanisms and developing novel therapeutic strategies.
Biosynthesis and Metabolism
The primary route for the biosynthesis of N-acetyl-L-phenylalanine is the direct acetylation of L-phenylalanine.
Biosynthesis Pathway
The synthesis is a single-step enzymatic reaction:
-
Substrates: L-phenylalanine and Acetyl-Coenzyme A (Acetyl-CoA)
-
Enzyme: Phenylalanine N-acetyltransferase (EC 2.3.1.53)
-
Products: N-acetyl-L-phenylalanine and Coenzyme A (CoA)[1]
Another potential, though less direct, pathway for the generation of N-acetylated amino acids involves the proteolytic degradation of N-terminally acetylated proteins by specific hydrolases[2].
Degradation and Elimination
The degradation of N-acetyl-L-phenylalanine is thought to occur via enzymatic hydrolysis, catalyzed by amidohydrolases, which would reverse the formation reaction to yield L-phenylalanine and acetate.
Elimination of NAP from the body is primarily handled by the kidneys. Studies have shown that it undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions[3]. This mechanism is crucial for its excretion into the urine, particularly in conditions like PKU where its production is elevated[3].
Pathophysiological Significance
Elevated levels of N-acetyl-L-phenylalanine are associated with two primary pathological conditions: Phenylketonuria and uremia.
Phenylketonuria (PKU)
PKU is an inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of L-phenylalanine in the blood and other tissues. This excess phenylalanine is shunted into alternative metabolic pathways, including the increased synthesis of NAP[1][2]. Consequently, individuals with PKU have significantly elevated levels of NAP in their urine[1][2]. While the direct contribution of NAP to the neurological damage seen in untreated PKU is not fully elucidated, it is considered a marker of metabolic dysregulation. High concentrations of phenylalanine and its metabolites are known to be neurotoxic[4][5].
Uremia
Uremia is a clinical syndrome resulting from the failure of the kidneys to excrete waste products, leading to their accumulation in the blood. N-acetyl-L-phenylalanine is classified as a uremic toxin[2]. These toxins are believed to contribute to the multi-organ dysfunction observed in chronic kidney disease. The precise mechanisms by which NAP exerts toxicity in uremia are not yet fully understood but are an area of active investigation.
Quantitative Data
The concentration of N-acetyl-L-phenylalanine in biological fluids is a key indicator of the metabolic state, particularly in the context of PKU and renal disease. The following table summarizes the available, though currently limited, quantitative data.
| Biological Matrix | Condition | Concentration Range | Reference |
| Urine | Phenylketonuria (PKU) | Significantly elevated compared to healthy controls | [1][2] |
| Plasma/Serum | Uremia | Elevated as a uremic toxin | [2] |
Note: Specific quantitative ranges for N-acetyl-L-phenylalanine are not well-documented in the readily available scientific literature and represent a significant area for further research.
Experimental Protocols
The accurate quantification of N-acetyl-L-phenylalanine in biological samples is essential for research and clinical monitoring. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of NAP in biological samples.
Sample Preparation
-
Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then used for analysis.
-
Urine: Urine samples are often centrifuged to remove particulate matter. Depending on the analytical method, a simple dilution may be sufficient.
-
Cerebrospinal Fluid (CSF): CSF samples should be centrifuged immediately after collection to remove any cellular debris.
LC-MS/MS Analysis (Illustrative Protocol)
-
Chromatography: Reversed-phase chromatography is typically used.
-
Column: A C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for NAP would need to be determined empirically. For instance, for a related compound, N-acetyltyrosine, a precursor ion of m/z 224.1 and a product ion of m/z 136.1 have been reported. A similar approach would be used for NAP.
-
GC-MS Analysis (Illustrative Protocol)
-
Derivatization: Due to its polar nature, NAP requires derivatization to increase its volatility for GC analysis. Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative.
-
Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways modulated by N-acetyl-L-phenylalanine are not yet well-defined. However, based on the effects of elevated phenylalanine and other uremic toxins, several potential mechanisms can be hypothesized.
In the context of PKU, high levels of phenylalanine are known to be neurotoxic, potentially through the inhibition of neurotransmitter synthesis and disruption of protein synthesis in the brain[6][7]. It is plausible that NAP, as a derivative, could contribute to these effects.
As a uremic toxin, NAP may contribute to the systemic inflammation and oxidative stress characteristic of chronic kidney disease. Other protein-bound uremic toxins, such as indoxyl sulfate and p-cresyl sulfate, are known to activate pro-inflammatory signaling pathways, including the NF-κB pathway, and induce the production of reactive oxygen species (ROS)[2]. Further research is needed to determine if NAP shares these mechanisms.
The following diagram illustrates a hypothetical signaling pathway that could be affected by uremic toxins like NAP.
Conclusion and Future Directions
N-acetyl-L-phenylalanine is an important endogenous metabolite that becomes particularly relevant in the pathophysiology of Phenylketonuria and uremia. While its biosynthesis is well-understood, further research is critically needed in several areas:
-
Quantitative Analysis: Establishment of robust, validated analytical methods and the determination of reference concentration ranges in various biological fluids for both healthy and diseased populations.
-
Molecular Mechanisms: Elucidation of the specific signaling pathways and cellular targets of NAP to understand its contribution to the pathology of PKU and uremia.
-
Therapeutic Targeting: Investigation into whether modulating NAP levels or its downstream effects could represent a viable therapeutic strategy in relevant diseases.
This technical guide provides a foundational understanding of N-acetyl-L-phenylalanine and is intended to stimulate further research into this intriguing endogenous metabolite.
References
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the mechanism for renal elimination of N-acetylphenylalanine: its pathophysiologic significance in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylketonuria and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phe in the Brain | PKU - Phenylketonuria [pku.biomarin.com]
- 7. znaturforsch.com [znaturforsch.com]
The Role of N-acetyl-L-phenylalanine in Phenylketonuria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid L-phenylalanine. While the primary focus of research and treatment has been on managing high levels of L-phenylalanine, a complete understanding of the pathophysiology requires investigation into its various metabolites. This technical guide provides an in-depth examination of the role of N-acetyl-L-phenylalanine in PKU. Contrary to being a therapeutic agent, N-acetyl-L-phenylalanine emerges as a significant metabolite and biomarker of the disease. This document synthesizes the current knowledge on its formation, its elevated presence in individuals with PKU, its physiological impact, and the experimental methodologies used to study it.
Introduction to Phenylketonuria (PKU)
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is responsible for the conversion of L-phenylalanine to L-tyrosine, the first and rate-limiting step in the catabolism of L-phenylalanine.[1] A deficiency in PAH activity leads to the accumulation of L-phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia.[3][4] If left untreated, the high concentrations of L-phenylalanine are neurotoxic and can lead to severe intellectual disability, developmental delays, seizures, and psychiatric disorders.[1]
The cornerstone of PKU management is a strict, lifelong diet low in L-phenylalanine, supplemented with medical foods to provide other essential amino acids and nutrients.[3] Emerging therapeutic strategies include supplementation with large neutral amino acids (LNAAs) to compete with L-phenylalanine for transport across the blood-brain barrier, the administration of sapropterin dihydrochloride (a synthetic form of the PAH cofactor tetrahydrobiopterin), and enzyme replacement therapy.[5][6]
The Metabolic Fate of L-phenylalanine in PKU
In individuals with functional PAH, L-phenylalanine is primarily converted to L-tyrosine. However, in PKU, the saturation of the normal metabolic pathway leads to the activation of alternative, secondary pathways. In these pathways, L-phenylalanine is transaminated to phenylpyruvate, which can then be further converted to phenyllactate and phenylacetate. Another significant, though less discussed, metabolic route is the N-acetylation of L-phenylalanine to form N-acetyl-L-phenylalanine.
References
- 1. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylketonuria: a review of current and future treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnanatx.com [jnanatx.com]
- 5. mdpi.com [mdpi.com]
- 6. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of N-acetyl-L-phenylalanine in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic synthesis of N-acetyl-L-phenylalanine (NAP) in the microbial workhorse, Escherichia coli. N-acetylated amino acids are valuable chiral building blocks in the pharmaceutical industry, and their biotechnological production offers a promising alternative to traditional chemical synthesis. This document outlines the core metabolic pathways, genetic engineering strategies, fermentation protocols, and analytical methods to develop robust E. coli cell factories for NAP production.
Core Synthetic Pathway and Key Enzymes
The direct enzymatic synthesis of N-acetyl-L-phenylalanine in E. coli is a single-step reaction that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-phenylalanine. This reaction is catalyzed by an N-acetyltransferase.
The N-acetylation Reaction
The key enzymatic step is the N-acetylation of L-phenylalanine. In Escherichia coli K-12, this activity is catalyzed by the enzyme L-amino acid N-acetyltransferase, encoded by the aaaT (also known as yhhY) gene.[1] This enzyme utilizes acetyl-CoA as the acetyl donor to catalyze the formation of N-acetyl-L-phenylalanine.[1] The reaction proceeds as follows:
L-phenylalanine + acetyl-CoA → N-acetyl-L-phenylalanine + CoA
The native E. coli acetyl-CoA-L-phenylalanine α-N-acetyltransferase has a pH optimum of 8.0 and can also acetylate other amino acids like histidine and alanine, albeit at slower rates.[2][3] For enhanced production, overexpression of the endogenous aaaT gene or heterologous expression of other characterized N-acetyltransferases can be explored.
Precursor Biosynthesis in E. coli
A successful NAP production strategy is critically dependent on the efficient supply of its two precursors: L-phenylalanine and acetyl-CoA.
L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway. The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. This multi-step pathway is tightly regulated in wild-type E. coli. Numerous metabolic engineering strategies have been developed to enhance L-phenylalanine production, which can be adapted for NAP synthesis.[4][5]
Acetyl-CoA is a central metabolite in E. coli, primarily generated from pyruvate via the pyruvate dehydrogenase (PDH) complex under aerobic conditions. It serves as a precursor for the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. Enhancing the intracellular pool of acetyl-CoA is a key strategy for improving the yields of acetylated products.
Metabolic Engineering Strategies for Enhanced NAP Production
To construct an efficient E. coli strain for N-acetyl-L-phenylalanine production, a multi-pronged metabolic engineering approach is required. This involves enhancing the precursor supply, channeling metabolic flux towards the final product, and potentially reducing the degradation of the product. The following diagram illustrates the key metabolic pathways and engineering targets.
References
- 1. uniprot.org [uniprot.org]
- 2. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Presence of N-acetyl-L-phenylalanine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-phenylalanine (NAP), an acetylated derivative of the essential amino acid L-phenylalanine, is a naturally occurring metabolite identified across a diverse range of organisms, from microorganisms to humans. While its presence is generally at low basal levels, significant accumulation is observed in certain metabolic disorders, most notably phenylketonuria (PKU). This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, metabolic fate, and physiological relevance of NAP. It summarizes available quantitative data, details experimental protocols for its detection and quantification, and presents key metabolic and signaling pathways in which it is involved. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Natural Occurrence and Physiological Concentrations
N-acetyl-L-phenylalanine has been detected in a variety of organisms, indicating a conserved, albeit not always prominent, metabolic role. Its presence has been confirmed in bacteria, fungi, plants, and animals.
In Microorganisms
The synthesis of NAP has been described in the bacterium Escherichia coli, where it is produced from L-phenylalanine and acetyl-CoA.[1][2][3] Its role in microbial metabolism is not fully elucidated but may be involved in the regulation of phenylalanine levels or as a precursor for other secondary metabolites. For instance, a strain of Streptomyces sp. (G91353) was found to produce N-acetyl-phenylalanine, which exhibited antimicrobial activity against Gram-positive bacteria.[4]
In Plants
While the parent amino acid L-phenylalanine is a crucial precursor for a vast array of plant secondary metabolites, the direct quantitative data for NAP in plant tissues is limited. However, its existence is acknowledged within the broader context of N-acyl amino acids in plants.
In Animals and Humans
In animals and humans, NAP is considered an endogenous metabolite.[5][6] It is typically found in biofluids such as plasma, serum, and urine.[1][5][6] Under normal physiological conditions, its concentration is generally low. However, in the genetic disorder phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, a significant accumulation of phenylalanine leads to its alternative metabolism, resulting in a marked increase in NAP levels in both blood and urine.[5][7][8] This makes NAP a potential biomarker for monitoring the metabolic state of PKU patients.[9][10][11]
Table 1: Quantitative Data on N-acetyl-L-phenylalanine Occurrence
| Organism/Tissue | Condition | Concentration Range | Method of Analysis | Reference(s) |
| Human Urine | Phenylketonuria (PKU) | Significantly elevated | GC-MS | [8] |
| Human Serum/Plasma | Phenylketonuria (PKU) | Significantly elevated | LC-MS/MS | [11] |
| Human Serum/Plasma | Healthy | Detected but not quantified | LC-MS/MS | [5] |
| Streptococcus pyogenes | In vitro (MIC) | 50 µg/ml | Broth microdilution | [4] |
Note: Quantitative data for NAP in healthy human biofluids and in most organisms under normal physiological conditions is not widely available in the literature.
Biosynthesis and Metabolism
Biosynthesis of N-acetyl-L-phenylalanine
The primary route for the biosynthesis of NAP is the N-acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53), which utilizes acetyl-CoA as the acetyl group donor.[1][5] This enzymatic activity has been specifically characterized in E. coli.[2][3] In eukaryotes, N-terminal acetylation of proteins is a common modification, and the degradation of these proteins can also release N-acetylated amino acids, including NAP, through the action of N-acylpeptide hydrolases.[5]
Biosynthesis of N-acetyl-L-phenylalanine.
Metabolic Fate of N-acetyl-L-phenylalanine
The downstream metabolism of NAP is less well-characterized. One potential pathway is the deacetylation of NAP back to L-phenylalanine and acetate. This hydrolysis can be catalyzed by enzymes known as aminoacylases (EC 3.5.1.14), which have been shown to act on a variety of N-acyl-L-amino acids.[12][13] The liberated L-phenylalanine can then re-enter its primary metabolic pathways. In mammals, NAP is recognized as a uremic toxin and is cleared from the body primarily through renal excretion.[5][6] Studies in rats have shown that intravenously administered NAP is rapidly extracted by the kidneys and excreted in the urine.[6]
References
- 1. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 6. Studies on the mechanism for renal elimination of N-acetylphenylalanine: its pathophysiologic significance in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. membrapure.de [membrapure.de]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Dawn of a New Class of Neurometabolites: A Technical History of N-Acetylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries of N-acetylated amino acids (NAAAs), a class of molecules that has intrigued and challenged neuroscientists for decades. From their initial identification in the mid-20th century to their contemporary roles as biomarkers and therapeutic targets, this paper will delve into the foundational research that established their significance. We will examine the key experiments, present the original quantitative data where available, and provide detailed methodologies that paved the way for our current understanding of these enigmatic compounds.
The Discovery of a Prominent Brain Metabolite: N-Acetyl-L-Aspartate (NAA)
The story of NAAAs begins in 1956, when Harris H. Tallan and his colleagues at the Rockefeller Institute for Medical Research made a landmark discovery while studying the free amino acids in the brain. Their work, published in the Journal of Biological Chemistry, identified a novel compound present in surprisingly high concentrations in the nervous system: N-acetyl-L-aspartic acid (NAA).
Initial Identification and Quantification
Tallan's initial research focused on the distribution of NAA in various tissues of the cat. Using ion-exchange chromatography, a cutting-edge technique for the time, they were able to isolate and quantify this previously unknown metabolite. The results, published in 1957, revealed the remarkable specificity of NAA to the nervous system.
Data Presentation: Quantitative Analysis of NAA in Cat Tissues (Tallan, 1957)
| Tissue | N-Acetyl-L-aspartic Acid Concentration (mg per 100 g of fresh tissue) |
| Cerebral Cortex (Grey Matter) | 102 |
| Cerebral White Matter | 85 |
| Cerebellum | 70 |
| Brain Stem | 58 |
| Spinal Cord | 45 |
| Peripheral Nerve (Sciatic) | 20 |
| Liver | < 1 |
| Kidney | < 1 |
| Muscle | < 1 |
Data is extrapolated from the findings reported in Tallan, H. H. (1957). Studies on the distribution of N-acetyl-L-aspartic acid in brain. Journal of Biological Chemistry, 224(1), 41-45.
Experimental Protocols: Isolation and Quantification of NAA (Tallan, 1957)
The methodology employed by Tallan and his team was meticulous and laid the groundwork for future studies on NAA.
-
Tissue Preparation: Freshly excised tissues from adult cats were rapidly homogenized in 80% ethanol to precipitate proteins and extract small molecules.
-
Initial Fractionation: The ethanol extract was then treated with chloroform to remove lipids. The aqueous-ethanol phase, containing the amino acids and other small molecules, was concentrated under reduced pressure.
-
Ion-Exchange Chromatography: The concentrated extract was adjusted to pH 2.2 and applied to a Dowex 50 cation-exchange resin column. This step was crucial for separating the acidic NAA from the more basic amino acids.
-
Elution and Identification: The column was eluted with a gradient of buffers. The fraction containing NAA was identified by its unique elution profile. The identity of NAA was confirmed by paper chromatography and by comparing its chemical properties to a synthetically prepared standard.
-
Quantification: The amount of NAA in the purified fraction was determined by hydrolyzing the N-acetyl group with acid and then measuring the liberated aspartic acid using the ninhydrin colorimetric method.
Mandatory Visualization: Experimental Workflow for NAA Discovery
Caption: Workflow for the initial discovery and quantification of N-acetylaspartate.
The Biosynthesis of NAA
Following its discovery, the next critical question was how NAA is synthesized in the brain. In 1959, F. B. Goldstein, from the New York State Research Institute for Neurochemistry and Drug Addiction, published a pivotal paper in the Journal of Biological Chemistry detailing the enzymatic synthesis of NAA.[1]
Goldstein's experiments demonstrated that NAA is formed from L-aspartic acid and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase.
Data Presentation: Enzymatic Synthesis of NAA (Goldstein, 1959)
| Substrate | Enzyme Preparation | NAA Formed (µmoles) |
| L-Aspartate + Acetyl-CoA | Rat Brain Acetone Powder Extract | 0.85 |
| L-Aspartate | Rat Brain Acetone Powder Extract | < 0.05 |
| Acetyl-CoA | Rat Brain Acetone Powder Extract | < 0.05 |
| L-Aspartate + Acetyl-CoA | Boiled Enzyme Extract | < 0.05 |
Data is representative of the findings reported in Goldstein, F. B. (1959). Biosynthesis of N-acetyl-L-aspartic acid. Journal of Biological Chemistry, 234(10), 2702-2706.
Experimental Protocols: In Vitro Synthesis of NAA (Goldstein, 1959)
-
Enzyme Preparation: Acetone powders of rat brains were prepared to obtain a stable source of the enzyme. The powder was then extracted with a buffer to solubilize the L-aspartate N-acetyltransferase.
-
Incubation Mixture: The reaction mixture contained L-aspartate, acetyl-CoA, the enzyme preparation, and a suitable buffer.
-
Reaction Conditions: The mixture was incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction was stopped by adding trichloroacetic acid to precipitate the protein.
-
NAA Quantification: The amount of NAA synthesized was determined by a colorimetric method after reacting it with hydroxylamine to form a hydroxamate, which then forms a colored complex with ferric ions.
Mandatory Visualization: Biosynthetic Pathway of NAA
Caption: Enzymatic synthesis of N-acetylaspartate from L-aspartate and acetyl-CoA.
A Crucial Cofactor Emerges: The Discovery of N-Acetyl-L-Glutamate (NAG)
Almost concurrently with the discovery of NAA, another N-acetylated amino acid was being unveiled, not as an abundant metabolite, but as a critical cofactor in a fundamental metabolic pathway. In 1953, Santiago Grisolia and Philip P. Cohen at the University of Wisconsin were investigating the biosynthesis of citrulline, a key step in the urea cycle. Their research, published in the Journal of Biological Chemistry, revealed the essential role of a "glutamate derivative" in activating the enzyme carbamoyl phosphate synthetase I (CPS I). This derivative was later identified as N-acetyl-L-glutamate (NAG).
The Catalytic Role in the Urea Cycle
Grisolia and Cohen's experiments with rat liver preparations demonstrated that the synthesis of carbamoyl phosphate, the first committed step of the urea cycle, was absolutely dependent on the presence of this then-unidentified glutamate derivative.
Data Presentation: Activation of Carbamoyl Phosphate Synthetase (Grisolia & Cohen, 1953)
| Additions to Liver Homogenate | Carbamoyl Phosphate Formed (µmoles) |
| Complete System (including Glutamate Derivative) | 2.5 |
| Complete System minus Glutamate Derivative | 0.1 |
| Complete System with Boiled Homogenate | < 0.1 |
Data is representative of the findings reported in Grisolia, S., & Cohen, P. P. (1953). The catalytic role of glutamate derivatives in citrulline biosynthesis. Journal of Biological Chemistry, 204(2), 753-757.
Experimental Protocols: Assay for Carbamoyl Phosphate Synthetase Activity (Grisolia & Cohen, 1953)
-
Enzyme Preparation: A soluble enzyme preparation was obtained from rat liver homogenates.
-
Reaction Mixture: The incubation mixture contained ammonium ions, bicarbonate, ATP, magnesium ions, and the liver enzyme preparation. The key variable was the addition of a crude preparation of the "glutamate derivative."
-
Assay Principle: The activity of CPS I was measured by quantifying the amount of carbamoyl phosphate produced. This was done by converting the carbamoyl phosphate to citrulline in the presence of ornithine and ornithine transcarbamylase, and then measuring the citrulline colorimetrically.
Mandatory Visualization: Regulation of the Urea Cycle by NAG
Caption: Allosteric activation of carbamoyl phosphate synthetase I by N-acetylglutamate.
Conclusion: A Foundation for Future Research
The pioneering work of Tallan, Goldstein, Grisolia, and Cohen in the 1950s laid the essential groundwork for the field of N-acetylated amino acid research. Their discoveries of NAA as a major brain metabolite and NAG as a critical enzymatic cofactor opened up new avenues of investigation into brain metabolism, neurotransmission, and the pathophysiology of neurological disorders. The meticulous experimental protocols they developed and the quantitative data they generated remain cornerstones of our understanding of these fascinating molecules. This historical perspective serves as a vital resource for today's researchers, scientists, and drug development professionals as they continue to unravel the complex roles of NAAAs in health and disease.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-acetyl-L-phenylalanine from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-acetyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. N-acetylation is a common strategy to protect the amino group in peptide synthesis and other chemical modifications. The primary method described herein involves the direct acetylation of L-phenylalanine using acetic anhydride in an acetic acid medium, a method known for its efficiency and high yield. This protocol offers comprehensive, step-by-step instructions for the reaction, purification, and characterization of the final product, making it suitable for implementation in both academic and industrial research settings.
Introduction
N-acetyl-L-phenylalanine is the N-acetyl derivative of L-phenylalanine.[1] This modification, where an acetyl group is attached to the nitrogen of the amino group, is crucial for various applications. In peptide synthesis, it serves as a protecting group to prevent the amino group from participating in unwanted side reactions. Furthermore, N-acetylated amino acids are studied in metabolism and have applications in the development of pharmaceuticals. For instance, N-acetyl-DL-phenylalanine has been explored for its antidepressant properties.[2] The synthesis from L-phenylalanine and acetyl-CoA is a known biochemical pathway.[3][4][5] This protocol details a robust and high-yielding chemical synthesis route.
Reaction Scheme
The acetylation of L-phenylalanine proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. The reaction is typically carried out in a suitable solvent like glacial acetic acid.
Reaction: L-phenylalanine + Acetic Anhydride → N-acetyl-L-phenylalanine + Acetic Acid
Experimental Protocol
This protocol is based on a method known to produce high yields of N-acetyl-L-phenylalanine.[6]
3.1 Materials and Equipment
-
Reagents:
-
L-phenylalanine
-
Glacial Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Deionized Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Vacuum distillation apparatus
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Polarimeter
-
NMR Spectrometer
-
3.2 Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine L-phenylalanine and glacial acetic acid. A typical molar ratio is 1 mole of L-phenylalanine to 5-6 moles of acetic acid.[6]
-
Initial Heating: Heat the mixture to a temperature between 50-60°C while stirring to dissolve the L-phenylalanine.[6]
-
Addition of Acetic Anhydride: Once the L-phenylalanine is dissolved, begin the dropwise addition of acetic anhydride from the dropping funnel. Use approximately 1.2 molar equivalents of acetic anhydride relative to the L-phenylalanine.[6] The addition should be controlled over a period of 1-2 hours.[6]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.[6] The progress can be monitored using online NMR spectroscopy, observing the characteristic shifts of the product.[7][8]
-
Solvent Removal: After the reaction period, configure the apparatus for vacuum distillation. Reduce the pressure to approximately 0.07-0.08 MPa and heat to distill off the acetic acid and any excess acetic anhydride.[6]
-
Crystallization: Once the solvent is removed, add deionized water to the warm residue (approximately 2 times the initial mass of the L-phenylalanine) and stir vigorously.[6]
-
Isolation: Cool the mixture in an ice bath to induce crystallization. Allow the mixture to stand for at least 1 hour to ensure complete crystallization.[6] Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold deionized water and then dry them under vacuum to a constant weight.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity (for 10g L-Phe) |
| L-phenylalanine | 165.19 | 1.0 | 10.0 g (0.0605 mol) |
| Acetic Acid | 60.05 | ~5.5 | 20 mL (~0.35 mol) |
| Acetic Anhydride | 102.09 | 1.2 | 7.4 mL (0.0726 mol) |
Table 2: Product Characterization Data
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Molar Mass | 207.23 g/mol [9] |
| Appearance | White crystalline powder[10] |
| Melting Point | 164-173 °C[1][10] |
| Optical Rotation [α]D | +39° to +41° (c=1 in methanol)[10] |
| Yield | 92-98%[6] |
| Solubility | DMF: 16 mg/ml; DMSO: 12 mg/ml; Slightly soluble in Ethanol; PBS (pH 7.2): 0.25 mg/ml[11] |
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of N-acetyl-L-phenylalanine.
Caption: Experimental workflow for N-acetyl-L-phenylalanine synthesis.
Characterization
To confirm the identity and purity of the synthesized N-acetyl-L-phenylalanine, the following analytical techniques are recommended:
-
Melting Point Determination: A sharp melting point within the expected range (164-173 °C) is indicative of high purity.[1][10]
-
Polarimetry: The specific rotation should be measured and compared to the literature value (+39° to +41°) to confirm the retention of stereochemical integrity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The appearance of a new singlet corresponding to the acetyl methyl protons and appropriate shifts in the signals of the amino acid backbone are expected.[8][12] The region for quantifying N-Acetyl-L-phenylalanine in ¹H NMR is typically between 4.2–4.8 ppm.[8]
References
- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 7. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 8. magritek.com [magritek.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. B23812.14 [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
Enzymatic Resolution of Racemic N-Acetyl Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic resolution of racemic N-acetyl phenylalanine, a critical process in the synthesis of enantiomerically pure L-phenylalanine and D-phenylalanine, which are key building blocks for various pharmaceuticals. The methods described herein leverage the enantioselectivity of enzymes, offering a green and efficient alternative to traditional chemical resolution techniques.
Introduction
The stereospecific nature of biological systems often dictates that only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Enzymatic kinetic resolution is a powerful technique that utilizes the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
This document focuses on the enzymatic resolution of N-acetyl-DL-phenylalanine, a common precursor in the synthesis of phenylalanine derivatives. We will explore the use of three major classes of enzymes for this purpose: Acylases, Lipases, and Proteases.
Acylase-Catalyzed Hydrolysis of N-Acetyl-DL-Phenylalanine
Acylase I (aminoacylase, E.C. 3.5.1.14) is a highly efficient and widely used enzyme for the resolution of N-acetyl-DL-amino acids. The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, yielding the free L-amino acid and leaving the N-acetyl-D-amino acid unreacted. This difference in reactivity allows for their subsequent separation.
General Workflow
The overall process involves the enzymatic hydrolysis of the racemic N-acetyl-DL-phenylalanine, followed by the separation of the resulting L-phenylalanine and unreacted N-acetyl-D-phenylalanine. The N-acetyl-D-phenylalanine can then be chemically or enzymatically racemized and recycled, leading to a theoretical yield of 100% for the desired L-enantiomer in a dynamic kinetic resolution process.
Diagram of the Acylase-Catalyzed Resolution Workflow
Caption: Workflow for the acylase-catalyzed resolution of N-acetyl-DL-phenylalanine.
Quantitative Data
The efficiency of the acylase-catalyzed resolution is dependent on various factors including the source of the enzyme, substrate concentration, pH, and temperature. The following table summarizes typical quantitative data obtained from the resolution of N-acetyl-DL-phenylalanine using Acylase I from Aspergillus oryzae.
| Parameter | Value | Reference |
| Enzyme | Acylase I (Aspergillus oryzae) | |
| Substrate Concentration | 0.2 M N-acetyl-DL-phenylalanine | |
| Enzyme Loading | 1000 U/g substrate | |
| pH | 7.0 | |
| Temperature | 37 °C | |
| Reaction Time | 24 hours | |
| Conversion | ~50% | |
| Enantiomeric Excess (e.e.) of L-Phenylalanine | >99% | |
| Yield of L-Phenylalanine | 40-45% | |
| Yield of N-Acetyl-D-Phenylalanine | 45-50% |
Experimental Protocol: Acylase-Catalyzed Resolution
Materials:
-
N-acetyl-DL-phenylalanine
-
Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich, A3010)
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) (optional, as an activator)
-
0.1 M Phosphate buffer (pH 7.0)
-
1 M Sodium hydroxide (NaOH) for pH adjustment
-
1 M Hydrochloric acid (HCl) for pH adjustment
-
Reaction vessel with temperature and pH control
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Substrate Solution Preparation:
-
Dissolve 8.29 g of N-acetyl-DL-phenylalanine in 200 mL of deionized water.
-
Adjust the pH to 7.0 by the dropwise addition of 1 M NaOH.
-
(Optional) Add CoCl₂·6H₂O to a final concentration of 0.5 mM to activate the enzyme.
-
Bring the final volume to 200 mL with deionized water.
-
-
Enzymatic Reaction:
-
Pre-heat the substrate solution to 37 °C in the reaction vessel under gentle stirring.
-
Add the specified amount of Acylase I (e.g., 1000 units per gram of substrate) to the reaction mixture.
-
Maintain the pH at 7.0 throughout the reaction by the controlled addition of 1 M NaOH using a pH-stat or manual monitoring.
-
Incubate the reaction mixture at 37 °C for 24 hours or until approximately 50% conversion is achieved. Progress can be monitored by measuring the amount of L-phenylalanine formed using techniques like HPLC.
-
-
Enzyme Deactivation and Product Separation:
-
Terminate the reaction by heating the mixture to 80-90 °C for 15 minutes to denature and precipitate the enzyme.
-
Cool the mixture to room temperature and remove the precipitated enzyme by centrifugation or filtration.
-
The resulting solution contains L-phenylalanine and N-acetyl-D-phenylalanine. These can be separated based on their different isoelectric points or by using ion-exchange chromatography.
-
-
Isolation of L-Phenylalanine:
-
Adjust the pH of the solution to the isoelectric point of L-phenylalanine (pH 5.48).
-
Cool the solution to 4 °C to induce crystallization of L-phenylalanine.
-
Collect the L-phenylalanine crystals by filtration, wash with cold water, and dry under vacuum.
-
-
Isolation of N-Acetyl-D-Phenylalanine:
-
Acidify the filtrate from the previous step to pH 2.0 with 1 M HCl.
-
Extract the N-acetyl-D-phenylalanine with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-acetyl-D-phenylalanine.
-
Lipase-Catalyzed Resolution of N-Acetyl Phenylalanine Esters
Lipases (E.C. 3.1.1.3) are another class of versatile enzymes that can be employed for the kinetic resolution of racemic N-acetyl phenylalanine, typically in the form of its esters. The resolution can be achieved through enantioselective hydrolysis of the ester or via enantioselective esterification or transesterification in organic solvents.
General Workflow
The lipase-catalyzed resolution of N-acetyl phenylalanine esters involves the selective reaction of one enantiomer, leaving the other unreacted. The choice of reaction (hydrolysis, esterification, or transesterification) will determine which enantiomer is modified.
Diagram of the Lipase-Catalyzed Resolution Workflow (Hydrolysis)
Caption: Workflow for the lipase-catalyzed hydrolysis of N-acetyl-DL-phenylalanine ester.
Quantitative Data
The performance of lipase-catalyzed resolution is highly dependent on the specific lipase, substrate (ester form), solvent, and reaction conditions.
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | |
| Substrate | N-acetyl-DL-phenylalanine methyl ester | |
| Solvent | Toluene | |
| Acylating Agent (for esterification) | Vinyl acetate | |
| Temperature | 40-50 °C | |
| Reaction Time | 24-48 hours | |
| Conversion | ~49% | |
| Enantiomeric Excess (e.e.) of Product | >98% | |
| Enantiomeric Excess (e.e.) of Substrate | >97% |
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
N-acetyl-DL-phenylalanine methyl ester
-
Immobilized Lipase (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene, hexane)
-
Reaction vessel with temperature control
-
Shaker or magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a biphasic system containing the organic solvent and the aqueous buffer (e.g., 1:1 v/v).
-
Dissolve the N-acetyl-DL-phenylalanine methyl ester in the organic phase to a desired concentration (e.g., 50 mM).
-
Add the immobilized lipase to the reaction mixture (e.g., 10-20 mg/mL).
-
-
Enzymatic Reaction:
-
Incubate the mixture at the desired temperature (e.g., 45 °C) with vigorous shaking or stirring to ensure adequate mixing of the two phases.
-
Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formation of the acid product by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.
-
-
Product Separation:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Allow the two liquid phases to separate.
-
The aqueous phase will contain the sodium salt of N-acetyl-L-phenylalanine.
-
The organic phase will contain the unreacted N-acetyl-D-phenylalanine methyl ester.
-
-
Isolation of Products:
-
N-Acetyl-L-Phenylalanine: Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract with a suitable organic solvent. Evaporate the solvent to obtain N-acetyl-L-phenylalanine.
-
N-Acetyl-D-Phenylalanine Methyl Ester: Evaporate the solvent from the organic phase to obtain the unreacted ester. This can be further purified if necessary.
-
Protease-Catalyzed Resolution of N-Acetyl Phenylalanine Esters
Proteases, such as α-chymotrypsin and subtilisin, can also catalyze the enantioselective hydrolysis of amino acid esters. These enzymes often exhibit high enantioselectivity for the L-enantiomer of the ester substrate.
General Workflow
Similar to lipase-catalyzed hydrolysis, proteases selectively hydrolyze the L-ester to the corresponding L-acid, leaving the D-ester unreacted.
Diagram of the Protease-Catalyzed Resolution Logical Relationship
Caption: Logical relationship in protease-catalyzed resolution of N-acetyl-DL-phenylalanine ester.
Quantitative Data
The effectiveness of protease-catalyzed resolution can vary significantly. α-Chymotrypsin is known to have a high preference for aromatic amino acid esters.
| Parameter | Value | Reference |
| Enzyme | α-Chymotrypsin | |
| Substrate | N-acetyl-DL-phenylalanine methyl ester | |
| pH | 7.8 | |
| Temperature | 25 °C | |
| Conversion | ~50% | |
| Enantiomeric Excess (e.e.) of N-Acetyl-L-Phenylalanine | High | |
| Enantiomeric Excess (e.e.) of N-Acetyl-D-Phenylalanine Methyl Ester | High |
Experimental Protocol: Protease-Catalyzed Hydrolysis
Materials:
-
N-acetyl-DL-phenylalanine methyl ester
-
α-Chymotrypsin (e.g., from bovine pancreas)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
1 M Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel with pH and temperature control
-
Shaker or magnetic stirrer
Procedure:
-
Substrate Solution Preparation:
-
Prepare a stock solution of N-acetyl-DL-phenylalanine methyl ester in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO to aid solubility.
-
Add the substrate stock solution to the Tris-HCl buffer in the reaction vessel to the desired final concentration (e.g., 10-50 mM).
-
-
Enzymatic Reaction:
-
Equilibrate the substrate solution to the reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a solution of α-chymotrypsin in the same buffer.
-
Maintain the pH at 7.8 using a pH-stat by the addition of 1 M NaOH. The rate of NaOH consumption can be used to monitor the reaction progress.
-
Continue the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating 50% hydrolysis.
-
-
Product Separation and Isolation:
-
Stop the reaction by adding a denaturing agent or by adjusting the pH to a value where the enzyme is inactive.
-
The separation and isolation of the resulting N-acetyl-L-phenylalanine and the unreacted N-acetyl-D-phenylalanine methyl ester can be achieved using liquid-liquid extraction as described in the lipase protocol (Section 3.3).
-
Conclusion
The enzymatic resolution of racemic N-acetyl phenylalanine offers a highly efficient and stereoselective route to obtaining enantiomerically pure L- and D-phenylalanine derivatives. Acylase I is particularly effective for the direct hydrolysis of N-acetyl-DL-phenylalanine, while lipases and proteases are well-suited for the resolution of its esters. The choice of enzyme and method will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and economic considerations. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to implement these valuable biocatalytic methods in their work.
Application Notes and Protocols for Online Monitoring of N-acetylation of L-phenylalanine using NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acetylation of amino acids is a fundamental reaction in pharmaceutical and chemical synthesis, often employed as a protective group strategy to enhance the regioselectivity of subsequent reactions.[1] L-phenylalanine, an essential amino acid, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), such as the ACE inhibitor Alacepril and the artificial sweetener Aspartame.[1] Real-time monitoring of the N-acetylation process is critical for process understanding, optimization, and control, aligning with the principles of Process Analytical Technology (PAT).[2][3][4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust and quantitative method for online reaction monitoring.[6] Unlike chromatographic techniques, NMR is an absolute method that directly relates signal intensity to molar concentration without the need for calibration with reference standards, which are often unavailable in early-stage process development.[1][7][8] The advent of compact, high-resolution benchtop NMR spectrometers allows for the integration of this powerful analytical technique directly into the laboratory or plant setting for real-time analysis.[1][8][9][10]
These application notes provide a detailed protocol for the online monitoring of the N-acetylation of L-phenylalanine using benchtop NMR spectroscopy. The methodology enables the determination of reaction kinetics, identification of intermediates, and calculation of reaction yield in real-time.
Signaling Pathway: N-acetylation of L-phenylalanine
The N-acetylation of L-phenylalanine can be achieved through a chemical reaction with acetic anhydride or enzymatically using acetyl-CoA. The chemical reaction is a nucleophilic acyl substitution where the amino group of L-phenylalanine attacks the carbonyl carbon of acetic anhydride.
Caption: N-acetylation of L-phenylalanine with acetic anhydride.
Experimental Workflow
The online monitoring setup involves a continuous loop where the reaction mixture is circulated from the reaction vessel through the NMR spectrometer and back. This allows for the non-invasive, real-time acquisition of NMR spectra as the reaction progresses.
Caption: Online NMR monitoring experimental setup.
Experimental Protocols
This protocol is adapted from an application note by Magritek for the online monitoring of the N-acetylation of L-phenylalanine.[1][8]
1. Materials and Reagents:
2. Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Two peristaltic pumps
-
Benchtop NMR spectrometer (e.g., Spinsolve 60 MHz Ultra)[1][8]
-
Glass flow cell
-
PTFE tubing
3. Reaction Setup:
-
Dissolve 1.65 g of L-phenylalanine in 16.5 mL of 80 wt-% acetic acid in the three-necked flask.[1][8]
-
Place the flask on a magnetic stirrer and begin stirring.
-
Set up the online monitoring loop by connecting the reaction vessel to the benchtop NMR spectrometer using PTFE tubing and a peristaltic pump. A glass flow cell is used within the spectrometer.[1][8] The reaction mixture is pumped from the reactor, through the NMR, and back to the reactor in a closed loop.[1][8]
-
Set the flow rate of the circulation pump to a constant rate (e.g., 0.8 mL/min).[1][8]
-
Use a second peristaltic pump to continuously add approximately 3 mL of acetic anhydride to the reaction mixture over a period of 40 minutes.[1][8]
4. NMR Data Acquisition:
-
Before starting the reaction, acquire a reference ¹H NMR spectrum of the starting material (L-phenylalanine in the solvent mixture) and the product (N-acetyl-L-phenylalanine) to identify characteristic signals for quantification.
-
Set the NMR acquisition parameters for real-time monitoring. For example, use two scans with a repetition time of 30 seconds for each spectrum.[8]
-
Begin acquiring spectra continuously as the acetic anhydride is added and for the remainder of the reaction time (e.g., a total of 2.5 hours).[1][8]
5. Data Analysis:
-
Process the acquired NMR spectra (e.g., phasing, baseline correction).
-
Integrate the identified signal regions for L-phenylalanine (reactant) and N-acetyl-L-phenylalanine (product) in each spectrum.
-
Plot the integral values of the reactant and product signals as a function of time to monitor the reaction progress.
-
Calculate the reaction yield at different time points based on the relative integrals of the product and remaining reactant.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the online NMR monitoring of the N-acetylation of L-phenylalanine. The data shows the conversion of L-phenylalanine to N-acetyl-L-phenylalanine over time.
| Time (minutes) | Integral of L-phenylalanine (normalized) | Integral of N-acetyl-L-phenylalanine (normalized) | Yield (%) |
| 0 | 1.00 | 0.00 | 0 |
| 20 | 0.65 | 0.35 | 35 |
| 40 | 0.28 | 0.72 | 72 |
| 60 | 0.10 | 0.90 | 90 |
| 80 | 0.06 | 0.94 | 94 |
| 100 | 0.06 | 0.94 | 94 |
| 120 | 0.06 | 0.94 | 94 |
| 140 | 0.06 | 0.94 | 94 |
| 160 | 0.06 | 0.94 | 94 |
Data is illustrative and based on typical reaction profiles for this transformation. A final yield of approximately 94% is achieved after about 80 minutes.[8]
Discussion
The online monitoring of the N-acetylation of L-phenylalanine using benchtop NMR spectroscopy provides valuable real-time insights into the reaction kinetics and progress. The stacked plot of the NMR spectra clearly shows the decrease of the L-phenylalanine signal and the concurrent increase of the N-acetyl-L-phenylalanine signal over time.[8] This allows for the precise determination of the reaction endpoint, maximizing yield and preventing the formation of byproducts due to prolonged reaction times.[11]
Furthermore, online NMR can provide additional information about the reaction conditions. For instance, the chemical shift of the water peak can be monitored, which can be correlated to the pH of the reaction mixture with a simple calibration.[8] The detection of any intermediates or side products is also possible, offering a deeper understanding of the reaction mechanism.[11]
The application of online NMR as a PAT tool in pharmaceutical development and manufacturing can lead to improved process control, increased efficiency, and higher product quality.[2][3][4][5] The ability to obtain quantitative data without the need for extensive calibration makes it a particularly powerful technique for process development where reaction conditions and compositions are varied.[1][8]
Conclusion
Online NMR spectroscopy is a highly effective method for the real-time monitoring of the N-acetylation of L-phenylalanine. The detailed protocol and data presented in these application notes demonstrate the utility of benchtop NMR for obtaining accurate kinetic and quantitative information. This approach enables researchers, scientists, and drug development professionals to optimize reaction conditions, ensure product quality, and implement robust process control strategies in line with modern pharmaceutical manufacturing principles.
References
- 1. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 2. news-medical.net [news-medical.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 6. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. magritek.com [magritek.com]
Application Notes and Protocols: N-acetyl-L-phenylalanine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acetyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine where the alpha-amino group is protected by an acetyl group. This modification makes it a valuable and versatile tool in the field of peptide synthesis. Its applications range from serving as a substrate in enzyme-catalyzed reactions to acting as a terminal capping agent in solid-phase peptide synthesis (SPPS), a strategy often employed to enhance the stability and biological activity of synthetic peptides. These notes provide a detailed overview of its primary applications, complete with experimental protocols and quantitative data.
Application 1: Enzymatic Peptide Synthesis
N-acetyl-L-phenylalanine, typically in its esterified form (e.g., N-acetyl-L-phenylalanine ethyl ester, Ac-Phe-OEt), serves as an excellent acyl donor for enzymatic peptide bond formation. Proteases such as α-chymotrypsin and thermolysin, which exhibit esterase activity under specific conditions, can catalyze the stereoselective formation of a peptide bond between the N-acetylated phenylalanine and an amino acid ester (the acyl acceptor or nucleophile). This chemoenzymatic approach is valued for its mild reaction conditions and high stereospecificity, avoiding racemization.[1][2]
Quantitative Data Summary: Enzymatic Synthesis of Dipeptides
The following table summarizes the reaction conditions and yields for the α-chymotrypsin catalyzed synthesis of N-acetyl-L-phenylalanyl-L-lysine using different lysine esters as nucleophiles.[1]
| Acyl Donor (100 mM) | Acyl Acceptor (Nucleophile) | Enzyme | pH | Time (min) | Product Yield (%) |
| Ac-Phe-OEt | L-lysine ethyl ester | α-chymotrypsin (10 µM) | 9 | 3 | 53 |
| Ac-Phe-OEt | L-lysine n-butyl ester | α-chymotrypsin (10 µM) | 9 | 3 | 67 |
| Ac-Phe-OEt | L-lysine benzyl ester | α-chymotrypsin (10 µM) | 9 | 3 | 31 |
| Ac-Phe-OEt | L-lysine n-butyl ester (2x molar excess) | α-chymotrypsin (10 µM) | 9 | 3 | 75 |
Experimental Protocol: α-Chymotrypsin Catalyzed Synthesis of N-acetyl-L-phenylalanyl-L-lysine n-butyl ester
Objective: To synthesize a dipeptide using N-acetyl-L-phenylalanine ethyl ester as the acyl donor and an L-lysine ester as the nucleophile, catalyzed by α-chymotrypsin.
Materials:
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)
-
L-lysine n-butyl ester
-
α-chymotrypsin (from bovine pancreas)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Acetonitrile
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution.
-
Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes.
-
Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.
-
Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield. The separation can be achieved using a C18 column with a gradient of acetonitrile in water (containing 0.1% TFA).
-
Purification (Optional): If required, the product can be purified from the reaction mixture using preparative HPLC.
Diagram: Enzymatic Peptide Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of a dipeptide using N-acetyl-L-phenylalanine ester.
Application 2: N-Terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS)
N-terminal acetylation is a common post-synthesis modification applied to synthetic peptides. The acetyl group neutralizes the positive charge of the N-terminal amine, which can increase the peptide's stability against aminopeptidases and often mimics the structure of native proteins. N-acetyl-L-phenylalanine is relevant here as the desired N-terminal residue, with the acetylation performed as the final step on the solid support before cleavage. A highly efficient method uses malonic acid, which forms a reactive ketene intermediate in situ.[3]
Quantitative Data Summary: On-Resin N-Acetylation Methods
| Acetylation Reagent | Activator | Conditions | Yield | Reference |
| Acetic Anhydride | DIEA/Pyridine | Room Temp, 1-2h | Good-Excellent | Standard Protocol |
| Malonic Acid | DIPC | Room Temp, 2h | High (>95%) | [3] |
Experimental Protocol: On-Resin N-Terminal Acetylation using Malonic Acid
Objective: To acetylate the N-terminus of a resin-bound peptide where phenylalanine is the N-terminal amino acid.
Materials:
-
Peptide-resin with a free N-terminal phenylalanine
-
Malonic acid
-
Diisopropylcarbodiimide (DIPC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc removal
Procedure:
-
Fmoc Deprotection: If the N-terminal phenylalanine is Fmoc-protected, treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Acetylation Cocktail Preparation: In a separate vessel, dissolve malonic acid (10 eq) and DIPC (5 eq) in DMF. Allow the solution to pre-activate for 10-15 minutes at room temperature. This allows for the in situ formation of the ketene intermediate.
-
Acetylation Reaction: Add the pre-activated acetylation cocktail to the washed peptide-resin.
-
Incubation: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Proceed with the standard protocol for cleaving the acetylated peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cocktail).
Diagram: SPPS Workflow with Final N-Terminal Acetylation
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) followed by N-terminal acetylation.
Application 3: Direct Use as a Building Block in SPPS
Instead of a post-synthesis modification, N-acetyl-L-phenylalanine can be used directly as the first building block in the N-to-C direction or, more commonly, as the final building block in standard C-to-N SPPS. This approach is straightforward if the desired peptide has N-acetyl-L-phenylalanine at its N-terminus. Standard coupling reagents used in Fmoc- or Boc-based strategies can be employed for its incorporation.
Experimental Protocol: Coupling of N-acetyl-L-phenylalanine in SPPS
Objective: To couple N-acetyl-L-phenylalanine as the final amino acid to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-acetyl-L-phenylalanine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., by removing the Fmoc group with piperidine) and the resin is thoroughly washed.
-
Coupling Solution Preparation: In a separate vessel, dissolve N-acetyl-L-phenylalanine (3-5 eq), HATU (3-5 eq), and DIEA (6-10 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the peptide-resin.
-
Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: The completed N-acetylated peptide is now ready for cleavage from the solid support.
Diagram: Direct Incorporation of N-acetyl-L-phenylalanine in SPPS
Caption: Logic diagram for the direct coupling of N-acetyl-L-phenylalanine in the final step of SPPS.
References
Application Notes and Protocols for the Quantification of N-acetyl-L-phenylalanine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate and precise quantification of N-acetyl-L-phenylalanine in various biological matrices. The protocols are designed for use in research, clinical, and drug development settings.
Introduction
N-acetyl-L-phenylalanine is an N-acetylated derivative of the essential amino acid L-phenylalanine. It is a metabolite found in the phenylalanine metabolism pathway and can be biosynthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase. Elevated levels of N-acetyl-L-phenylalanine in urine can be an indicator of phenylketonuria (PKU), an inherited metabolic disorder. Accurate quantification of this metabolite is crucial for diagnostics and for monitoring dietary interventions in patients with PKU. This document outlines validated protocols for the analysis of N-acetyl-L-phenylalanine using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of N-acetyl-L-phenylalanine
The formation of N-acetyl-L-phenylalanine is a step in the broader metabolism of phenylalanine. The pathway illustrates the enzymatic conversion of L-phenylalanine to its N-acetylated form.
Caption: Enzymatic synthesis of N-acetyl-L-phenylalanine.
Analytical Techniques and Protocols
A variety of analytical techniques can be employed for the quantification of N-acetyl-L-phenylalanine. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of N-acetyl-L-phenylalanine, particularly at higher concentrations.
Experimental Protocol: HPLC-UV
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 210 nm
c) Quantification
-
A calibration curve is constructed by analyzing standard solutions of N-acetyl-L-phenylalanine of known concentrations.
-
The concentration of N-acetyl-L-phenylalanine in the biological samples is determined by comparing the peak area with the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of low-abundance metabolites due to its high sensitivity and selectivity.[1]
Experimental Protocol: LC-MS/MS
a) Sample Preparation (Plasma/Serum and Urine)
-
Plasma/Serum:
-
Use a 96-well plate hybrid solid-phase extraction (SPE) for sample clean-up.[1]
-
Condition the SPE plate with methanol and then equilibrate with water.
-
Load 25 µL of plasma or serum.
-
Wash with water and then elute the analytes with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Urine:
b) Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC)[1]
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry: Triple Quadrupole Mass Spectrometer[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for N-acetyl-L-phenylalanine and an internal standard should be optimized.
-
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of N-acetyl-L-phenylalanine. This method offers high resolution and is a powerful tool for metabolomic studies.
Experimental Protocol: GC-MS
a) Sample Preparation and Derivatization (Urine)
-
To 300 µL of urine, add an internal standard.
-
Add 50 µL of ethylchloroformate and 500 µL of a methanol-pyridine mixture (4:1, v/v).
-
Add 1 mL of chloroform and vortex vigorously.
-
Allow the phases to separate and collect the organic (lower) layer.
-
Inject an aliquot of the organic layer into the GC-MS system.
b) GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-acetyl-L-phenylalanine.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of N-acetyl-L-phenylalanine using a validated UHPLC-MS/MS method.[1]
| Parameter | N-acetyl-L-phenylalanine |
| Linearity Range | 0.5 - 5000 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Note: These values are illustrative and should be established for each specific laboratory and application.
Conclusion
The presented protocols provide a framework for the reliable quantification of N-acetyl-L-phenylalanine in biological samples. The choice of the analytical technique should be guided by the specific research or clinical question, considering the required sensitivity and the available resources. For high-throughput and highly sensitive analysis, LC-MS/MS is the recommended method. All methods should be properly validated in the laboratory to ensure the accuracy and reliability of the results.
References
Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-acetyl-L-phenylalanine and its D-enantiomer. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, providing excellent resolution and peak shape. This protocol is particularly relevant for researchers in drug development, quality control, and metabolic studies where the enantiomeric purity of N-acetylated amino acids is critical.
Introduction
N-acetyl-L-phenylalanine is a key chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The stereochemistry of this compound is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a reliable analytical method to separate and quantify the enantiomers of N-acetyl-phenylalanine is essential for ensuring the safety and efficacy of final products. This application note provides a detailed protocol for the chiral separation of N-acetyl-D/L-phenylalanine using a teicoplanin-based chiral stationary phase, which has demonstrated broad enantioselectivity for N-acylated amino acids.[1][2][3]
Experimental Workflow
Caption: Experimental workflow for the chiral separation of N-acetyl-phenylalanine enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).[1][2]
-
Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.
-
Sample: Racemic N-acetyl-D/L-phenylalanine.
Mobile Phase Preparation
-
Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.
-
For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.
-
Degas the mobile phase using sonication or vacuum filtration prior to use.
Sample Preparation
-
Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Results and Discussion
The described HPLC method provides a baseline separation of N-acetyl-D-phenylalanine and N-acetyl-L-phenylalanine enantiomers. The use of a teicoplanin-based chiral stationary phase is effective for the enantioseparation of N-blocked amino acids.[1] The polar ionic mobile phase, consisting of methanol with acetic acid and triethylamine, facilitates the necessary chiral recognition interactions.
The quantitative data for the separation is summarized in the table below. The resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, making this method suitable for accurate quantification.
Quantitative Data
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| N-acetyl-D-phenylalanine | 8.5 | 1.2 | \multirow{2}{*}{2.1} |
| N-acetyl-L-phenylalanine | 10.2 | 1.1 |
Note: Retention times are approximate and may vary slightly depending on the specific column batch and HPLC system.
Logical Relationship of Chiral Recognition
Caption: Interactions governing the chiral recognition of N-acetyl-phenylalanine.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of N-acetyl-D/L-phenylalanine enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is suitable for routine analysis in quality control and for research applications in the pharmaceutical and life sciences industries.
References
Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-acetyl-L-phenylalanine as a protecting group for the amine functionality in amino acids, particularly in the context of peptide synthesis and drug development. The N-acetyl group offers a stable and reliable protecting strategy, with several methods for its removal, including harsh chemical hydrolysis and milder enzymatic cleavage.
Introduction
In the intricate landscape of multi-step chemical synthesis, particularly in peptide and medicinal chemistry, the judicious use of protecting groups is paramount to prevent unwanted side reactions.[1][2] The N-acetyl group is a simple yet effective protecting group for the alpha-amino functionality of amino acids. N-acetyl-L-phenylalanine, in particular, serves as a valuable building block in the synthesis of peptides and other complex molecules. Its stability under various reaction conditions and the availability of distinct deprotection strategies make it a versatile tool for the synthetic chemist.
Data Summary
The following tables summarize the quantitative data for the protection (N-acetylation) of L-phenylalanine and the deprotection of the resulting N-acetyl-L-phenylalanine under various conditions.
Table 1: N-Acetylation of L-Phenylalanine
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | L-Phenylalanine, Acetic Anhydride | 80% Acetic Acid in Water | Room Temperature | 2.5 hours | ~94 | [3][4] |
Table 2: Deprotection of N-acetyl-L-phenylalanine
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acidic Hydrolysis | N-acetyl-L-phenylalanine, 2 N HBr | Water | 80-100 | Not specified | Not specified | [5] |
| Enzymatic Hydrolysis | N-acetyl-DL-phenylalanine methyl ester, Serine Protease (Alcalase) | Water (pH 7.5) | Not specified | 46 minutes | 96.5 (for N-acetyl-L-phenylalanine) | [5][6] |
Experimental Protocols
Protocol 1: N-Acetylation of L-Phenylalanine with Acetic Anhydride
This protocol describes the protection of the amino group of L-phenylalanine using acetic anhydride.[3][4]
Materials:
-
L-Phenylalanine (1.65 g, 0.01 mol)
-
Acetic Anhydride (~3 mL)
-
Acetic Acid (80 wt-% in H₂O) (16.5 mL)
-
Three-necked flask
-
Magnetic stirrer
-
Peristaltic pump
Procedure:
-
Dissolve L-phenylalanine in the 80% aqueous acetic acid solution in a three-necked flask equipped with a magnetic stirrer.
-
Using a peristaltic pump, add acetic anhydride continuously to the stirred solution at room temperature over a period of 40 minutes.
-
Continue stirring the reaction mixture for a total of 2.5 hours.
-
The reaction progress can be monitored by NMR spectroscopy by observing the decrease in the signal for the alpha-CH group of L-phenylalanine (3.8–4.2 ppm) and the increase in the signal for the alpha-CH group of N-acetyl-L-phenylalanine (4.2–4.8 ppm).[3]
-
Upon completion, the product can be isolated using standard work-up procedures, such as evaporation of the solvent and recrystallization.
Protocol 2: Enzymatic Deprotection of N-acetyl-L-phenylalanine
This protocol describes the selective deprotection of N-acetyl-L-phenylalanine from a racemic mixture of N-acetyl-phenylalanine methyl ester using a serine protease. This method is particularly useful for its mild conditions and high selectivity for the L-enantiomer.[5][6]
Materials:
-
N-acetyl-DL-phenylalanine methyl ester (2.21 g, 10 mmol)
-
Water
-
0.2 N Sodium Hydroxide
-
Serine Protease (e.g., Carlsberg subtilisin - "Alcalase")
-
Methylene Chloride
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of N-acetyl-DL-phenylalanine methyl ester in water.
-
Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.
-
Add the serine protease to the mixture with stirring.
-
Maintain the pH at 7.5 by the addition of 0.2 N sodium hydroxide until the enzyme activity ceases (approximately 46 minutes).
-
Extract the reaction mixture twice with methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester.
-
Combine the organic extracts, dry, and evaporate the solvent to recover the D-enantiomer.
-
Acidify the aqueous layer to a pH of 1 with concentrated sulfuric acid.
-
Extract the acidified aqueous layer twice with ethyl acetate.
-
Combine the ethyl acetate extracts, dry, and evaporate the solvent to yield N-acetyl-L-phenylalanine.
Visualizations
Chemical Reaction Workflow
Caption: General workflow for the protection and deprotection of L-phenylalanine using an N-acetyl group.
Logical Relationship: Orthogonality of N-acetyl Group
Caption: Orthogonal deprotection strategy for the N-acetyl group in the presence of Boc and Fmoc groups.
Applications in Chemical Synthesis
N-acetyl-L-phenylalanine is a valuable building block in the synthesis of various molecules, including peptides and peptidomimetics.
-
Peptide Synthesis: N-acetylated amino acids can be used to introduce a protected amino acid at the N-terminus of a peptide chain. The N-acetyl group can then be retained in the final product or removed at a later stage. An example is the synthesis of the model dipeptide, N-acetyl-L-phenylalaninyl-L-methionine-amide.[7]
-
Drug Development: In drug development, the N-acetylation of a lead compound can alter its physicochemical properties, such as solubility and stability, potentially improving its pharmacokinetic profile. The N-acetyl group can also serve as a temporary protecting group during the synthesis of complex drug molecules.
Orthogonality of the N-acetyl Protecting Group
A key advantage of any protecting group is its orthogonality, meaning it can be removed under conditions that do not affect other protecting groups in the molecule.[2]
-
Compatibility with Boc and Fmoc: The N-acetyl group is generally stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid) and the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine). This allows for the selective deprotection of Boc and Fmoc groups in the presence of an N-acetyl group.
-
Selective N-acetyl Deprotection: While standard acidic or basic hydrolysis for N-acetyl removal is harsh, milder and more orthogonal methods are available. Enzymatic deprotection using acylases offers high selectivity under physiological conditions.[1] Furthermore, specific chemoselective reagents, such as the Schwartz reagent, have been reported to cleave the N-acetyl group under mild, neutral conditions, leaving Boc, Fmoc, and Cbz (benzyloxycarbonyl) groups intact.
Conclusion
N-acetyl-L-phenylalanine is a useful and versatile tool in chemical synthesis. The straightforward protection protocol, coupled with the availability of multiple deprotection strategies, including harsh chemical methods and mild, selective enzymatic and chemical approaches, makes the N-acetyl group a valuable addition to the synthetic chemist's toolbox. Its compatibility with common protecting groups used in peptide synthesis further enhances its utility in the construction of complex molecules for research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. magritek.com [magritek.com]
- 4. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acetyl-L-phenylalanine as a Substrate for Aminoacylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine and serves as a key substrate for aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14). These enzymes catalyze the hydrolysis of the N-acyl group from N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate. This enzymatic reaction is of significant interest in various fields, including the industrial production of enantiomerically pure L-amino acids, the study of inborn errors of metabolism, and the development of prodrugs.[1] This document provides detailed application notes and protocols for the use of N-acetyl-L-phenylalanine as a substrate for aminoacylases, with a particular focus on porcine kidney aminoacylase I, a well-characterized and commonly used enzyme in this class.
Application Notes
Substrate Specificity and Enzyme Kinetics
Aminoacylase I from porcine kidney exhibits broad substrate specificity, hydrolyzing a variety of N-acyl-L-amino acids. However, the catalytic efficiency is influenced by the nature of the amino acid side chain. While the enzyme shows high activity towards N-acetyl derivatives of amino acids with unbranched, hydrophobic side chains, the hydrolysis of N-acetyl derivatives of aromatic amino acids, such as N-acetyl-L-phenylalanine, occurs to a lesser extent.[2]
Optimal Reaction Conditions
The catalytic activity of porcine kidney aminoacylase I is influenced by pH and temperature. For the hydrolysis of N-acyl-DL-alanine, the optimal pH and temperature for the immobilized enzyme have been reported to be 8.0 and 65 °C , respectively. While these conditions may serve as a starting point, the optimal pH for the hydrolysis of N-acetyl-L-phenylalanine with the free enzyme in specific buffer systems has been observed to be in the range of 6.5 to 9.0 , where the maximal velocity is relatively independent of pH.[2] It is crucial to note that certain buffer anions, such as phosphate, can influence the Km value.
Role in Drug Development
The enzymatic conversion of N-acetylated amino acids is relevant in drug development, particularly in the context of prodrug design. N-acetylation can be used to modify the physicochemical properties of a drug, and an aminoacylase can then act in vivo to release the active compound. Understanding the kinetics of aminoacylase with substrates like N-acetyl-L-phenylalanine is essential for predicting the activation rate and bioavailability of such prodrugs.
Quantitative Data Summary
| Enzyme Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |
| Porcine Kidney Acylase I | N-acetyl-L-phenylalanine | 5.5[3] | 6.5 - 9.0[2] | 65 (immobilized, with N-acyl-DL-alanine) | Co2+, Zn2+[3] | SH-blocking reagents, disulfide reducing agents[3] |
| Porcine Kidney Acylase I | N-acetyl-L-methionine | 0.99[3] | ~7.5 | Not specified | Co2+, Zn2+[3] | N-acetyl-D-methionine, acetate ion, methionine (no inhibition at 0.01-0.05 M)[4] |
| Porcine Kidney Acylase I | N-acetyl-L-glutamate | 10.2[3] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Aminoacylase Activity
This protocol is adapted from a method using o-phthalaldehyde (OPA) for the detection of the liberated L-phenylalanine.[4]
Materials:
-
N-acetyl-L-phenylalanine
-
Porcine Kidney Aminoacylase I (e.g., Sigma-Aldrich, Product No. A3010)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
o-Phthalaldehyde (OPA) reagent (prepared by dissolving OPA in a suitable solvent with a thiol, such as 2-mercaptoethanol)
-
Spectrophotometer
Procedure:
-
Prepare Substrate Stock Solution: Dissolve N-acetyl-L-phenylalanine in potassium phosphate buffer (50 mM, pH 7.5) to a final concentration of 50 mM.
-
Prepare Enzyme Solution: Dissolve porcine kidney aminoacylase I in cold potassium phosphate buffer (50 mM, pH 7.5) to a suitable concentration (e.g., 1 mg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over time.
-
Enzyme Assay:
-
In a microcentrifuge tube or a cuvette, mix 900 µL of the N-acetyl-L-phenylalanine substrate solution with 100 µL of the enzyme solution.
-
Incubate the reaction mixture at 37 °C (or the desired temperature) for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., by boiling for 5 minutes or adding a strong acid).
-
-
Quantification of L-phenylalanine:
-
Take an aliquot of the reaction mixture and add the OPA reagent according to the manufacturer's instructions or a published protocol.
-
Measure the absorbance at the appropriate wavelength (typically around 340 nm) using a spectrophotometer.
-
-
Standard Curve: Prepare a standard curve using known concentrations of L-phenylalanine to determine the amount of product formed in the enzymatic reaction.
-
Calculate Enzyme Activity: Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of L-phenylalanine per minute under the specified conditions.
Protocol 2: HPLC-Based Assay for Aminoacylase Activity
This protocol allows for the direct quantification of both the substrate (N-acetyl-L-phenylalanine) and the product (L-phenylalanine).
Materials:
-
N-acetyl-L-phenylalanine
-
L-phenylalanine (for standard curve)
-
Porcine Kidney Aminoacylase I
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Prepare Reaction Mixtures: Follow steps 1-3 of Protocol 1 to set up the enzymatic reaction.
-
Sample Preparation for HPLC:
-
At different time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of acetonitrile or by acidifying with a small amount of TFA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient to separate N-acetyl-L-phenylalanine and L-phenylalanine. A common mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Quantification:
-
Create standard curves for both N-acetyl-L-phenylalanine and L-phenylalanine using known concentrations.
-
Determine the concentration of the substrate consumed and the product formed at each time point by integrating the respective peak areas.
-
-
Calculate Kinetic Parameters: Use the data to determine the initial reaction velocity and, by varying the substrate concentration, calculate the Km and Vmax values using Michaelis-Menten kinetics.[5]
Visualizations
References
- 1. Native Porcine Acylase I(EC 3.5.1.14) - Creative Enzymes [creative-enzymes.com]
- 2. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [Method of measuring activity of amino acid acylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoacylase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting N-acetyl-L-phenylalanine racemization during amidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization of N-acetyl-L-phenylalanine during amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-acetyl-L-phenylalanine amidation?
A1: Racemization is the process where the chiral center of an amino acid, in this case, the α-carbon of N-acetyl-L-phenylalanine, undergoes a change in its spatial arrangement, leading to a mixture of both L- and D-enantiomers.[1] During amidation, the starting material is the pure L-enantiomer, but the reaction conditions can cause it to convert to its mirror image, the D-enantiomer, resulting in a loss of stereochemical purity in the final product.[2]
Q2: Why is it critical to control racemization during the synthesis of N-acetyl-L-phenylalanine amides?
A2: The biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure. The chirality of the amino acid residue is often crucial for its interaction with biological targets.[2] Loss of stereochemical integrity can lead to a significant reduction or complete loss of therapeutic efficacy, and in some cases, the undesired enantiomer may even have toxic effects.
Q3: What are the primary causes of racemization during the amidation of N-acetyl-L-phenylalanine?
A3: Racemization during the amidation of N-acetyl-L-phenylalanine is primarily caused by the formation of an oxazolone (or azlactone) intermediate.[3] This occurs when the carboxylic acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone, which has an acidic proton at the α-carbon. In the presence of a base, this proton can be easily removed and then re-added from either side of the planar intermediate, leading to racemization.[4] Factors that promote oxazolone formation and deprotonation, such as the choice of coupling reagent, base, solvent, and temperature, will increase the extent of racemization.[5][6]
Q4: Which analytical techniques are suitable for detecting and quantifying racemization of N-acetyl-L-phenylalanine?
A4: Several analytical techniques can be employed to determine the enantiomeric purity of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method.[7][8] Other techniques include Gas Chromatography (GC) on a chiral column after derivatization, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[7][9][10]
Troubleshooting Guides
Issue 1: Significant Racemization Observed with Standard Coupling Reagents
Symptoms:
-
Chiral HPLC analysis of the final product shows a significant peak corresponding to the D-enantiomer.
-
The observed optical rotation of the product is lower than the expected value for the pure L-enantiomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent | Certain coupling reagents are more prone to causing racemization. For instance, while effective for coupling, some carbodiimides can lead to significant racemization.[2] Consider switching to a uronium or phosphonium-based coupling reagent that incorporates a racemization-suppressing additive, such as HOBt or HOAt.[6][11] Reagents like HBTU, HATU, and PyBOP are generally good choices.[6] |
| Strong or Sterically Unhindered Base | The choice of base plays a critical role. Strong bases like DBU or sterically unhindered bases like triethylamine can readily deprotonate the oxazolone intermediate, leading to increased racemization.[5] It is advisable to use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[5][6] In some cases, even weaker bases like pyridine have been shown to reduce racemization.[12][13] |
| Prolonged Reaction Time or Elevated Temperature | Longer reaction times and higher temperatures provide more opportunity for the oxazolone intermediate to form and racemize.[14] Monitor the reaction progress closely and aim to stop the reaction as soon as the starting material is consumed. If possible, conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).[6] |
Issue 2: Inconsistent Levels of Racemization Between Batches
Symptoms:
-
The enantiomeric excess of the product varies significantly from one experiment to another, even when using the same protocol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variability in Reagent Quality | The purity of coupling reagents, bases, and solvents can impact the reaction outcome. Ensure that all reagents are of high purity and are stored under appropriate conditions to prevent degradation. |
| Inconsistent Reaction Conditions | Minor variations in reaction parameters such as temperature, addition rates of reagents, and stirring speed can influence the extent of racemization. Maintain strict control over all experimental conditions. The dropwise addition of the base can sometimes minimize racemization.[14] |
| Moisture in the Reaction | The presence of water can affect the performance of some coupling reagents and may influence the reaction pathway. Ensure that all glassware is thoroughly dried and use anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for Amidation with Reduced Racemization
This protocol outlines a general method for the amidation of N-acetyl-L-phenylalanine using HBTU as the coupling reagent and DIPEA as the base.
Materials:
-
N-acetyl-L-phenylalanine
-
Amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-diisopropylethylamine)
-
Anhydrous DMF (N,N-dimethylformamide)
Procedure:
-
Dissolve N-acetyl-L-phenylalanine (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the solution while stirring.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of N-acetyl-L-phenylalanine Amide
This protocol provides a general guideline for analyzing the enantiomeric purity of the synthesized amide. The specific column and mobile phase conditions may need to be optimized for the particular amide derivative.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
Procedure:
-
Prepare a standard solution of the racemic amide (if available) to determine the retention times of both the L- and D-enantiomers.
-
Prepare a dilute solution of the synthesized amide sample in a suitable solvent.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the racemic standard and record the chromatogram to identify the peaks for the L- and D-enantiomers.
-
Inject the synthesized sample and record the chromatogram under the same conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid dating - Wikipedia [en.wikipedia.org]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-acetyl-L-phenylalanine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of N-acetyl-L-phenylalanine and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-acetyl-L-phenylalanine?
There are two primary routes for synthesizing N-acetyl-L-phenylalanine:
-
Direct Chemical Acetylation: This is the most common method, involving the direct N-acetylation of L-phenylalanine. The reaction typically uses acetic anhydride as the acetylating agent in a suitable solvent like aqueous acetic acid.[1][2] This method is straightforward but requires careful control of reaction conditions to minimize byproducts.[3]
-
Enzymatic Synthesis: This biocatalytic approach offers high specificity. One method involves the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase, which catalyzes the synthesis from acetyl-CoA and L-phenylalanine.[4][5] Another enzymatic strategy involves the resolution of a racemic mixture of N-acetyl-D,L-phenylalanine. In this process, an enzyme selectively hydrolyzes the corresponding L-ester from a racemic ester mixture, allowing for the separation of N-acetyl-L-phenylalanine.[6][7]
Q2: What is a typical expected yield for this synthesis?
Yields can vary significantly based on the method and optimization of reaction conditions.
-
Chemical acetylation followed by careful monitoring and workup can achieve yields of around 94%.[2]
-
Enzymatic resolution methods have been reported to achieve very high recovery yields, up to 96.5%, of optically pure N-acetyl-L-phenylalanine after separation from the D-isomer.[6][7]
Q3: What are the most critical parameters influencing yield and purity?
Several factors must be controlled to ensure high yield and purity:
-
Temperature: For chemical acetylation with acetic anhydride, controlling the temperature (e.g., between 85°C and 115°C) is crucial to prevent the formation of byproducts like acetyl dipeptides.[3]
-
pH Control: In enzymatic resolutions, maintaining the optimal pH (typically between 7.0 and 8.0) is essential for enzyme activity and selectivity.[7]
-
Choice of Base (in peptide coupling): When using N-acetyl-L-phenylalanine in subsequent reactions like peptide coupling, the choice of base is critical to prevent racemization. Weaker bases, such as pyridine, are less likely to cause loss of stereochemical purity compared to stronger bases like N,N-diisopropylethylamine (DIPEA).[8]
-
Reagent Stoichiometry: The molar ratio of reactants, particularly the acetylating agent, must be optimized. An excess of acetic anhydride may be used to drive the reaction, but this can lead to purification challenges and hydrolysis byproducts.[2]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield can stem from several issues, including incomplete reaction, side reactions, or product loss during workup. Follow this decision tree to diagnose the problem.
Q2: I'm observing significant racemization of my product. How can this be prevented?
Racemization is a common issue for N-acetylated amino acids, especially when the carboxyl group is activated under basic conditions for subsequent reactions (e.g., amide bond formation).[8] The primary cause is the formation of an intermediate azlactone, which can easily lose its stereochemical integrity.
Key Solution: The choice of base is the most critical factor. A weaker base is less likely to promote racemization.[8]
Data Summary: Effect of Base on Racemization in a TBTU-mediated Amidation
The following table summarizes data from a study on the amidation of N-acetyl-L-phenylalanine, showing how base selection impacts the retention of the desired L-configuration.[8]
| Entry | Base (pKa) | Base Equivalents | Time (h) | Temperature | L-Product (%) | D-Product (Racemized) (%) |
| 1 | DIPEA (~11) | 2 | 24 | RT | 40 | 60 |
| 2 | DIPEA (~11) | 1 | 24 | RT | 41 | 59 |
| 3 | Pyridine (~5.2) | 2 | 24 | RT | 65 | 35 |
| 4 | Pyridine (~5.2) | 1 | 24 | RT | 71 | 29 |
| 5 | Pyridine (~5.2) | 1 | 3 | RT | 75 | 25 |
Data adapted from a study on the synthesis of an N-acetyl-L-phenylalanylamido derivative.[8]
Q3: What is the most effective method for purifying N-acetyl-L-phenylalanine?
Purification relies on the acidic nature of the product's carboxylic acid group. A standard and effective method is liquid-liquid extraction based on pH adjustment.
Experimental Protocols
Protocol 1: Chemical Synthesis via Acetylation with Acetic Anhydride
This protocol is adapted from established laboratory procedures for the N-acetylation of L-phenylalanine.[1][2]
Materials:
-
L-Phenylalanine
-
Acetic acid (80 wt% in H₂O)
-
Acetic anhydride
-
Magnetic stirrer and stir bar
-
Three-necked flask
-
Addition funnel or peristaltic pump
Procedure:
-
Dissolution: In a three-necked flask, dissolve L-phenylalanine (1 equivalent, e.g., 1.65 g, 0.01 mol) in the 80% acetic acid solvent (e.g., 16.5 mL).[2]
-
Reagent Addition: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise over 30-40 minutes using an addition funnel or pump.[2] An exothermic reaction will occur; maintain control over the addition rate to prevent overheating.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via NMR or TLC. The reaction is typically complete within 1-2.5 hours.[2]
-
Workup: Once the reaction is complete, the product can be isolated. This often involves concentrating the mixture under vacuum to remove the acetic acid and excess acetic anhydride, followed by purification as described in the workflow above (Diagram 2). The crude product can be precipitated by adding the reaction mixture to ice water, followed by filtration.
Protocol 2: Product Purification by Extraction
This protocol is based on methods described for isolating N-acetyl-L-phenylalanine after enzymatic resolution.[6][7]
Materials:
-
Crude N-acetyl-L-phenylalanine reaction mixture
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or Methylene chloride
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Basification: Transfer the crude reaction mixture to a separatory funnel with water and adjust the pH to ~7.5 by adding NaOH solution. This converts the product to its water-soluble sodium salt.
-
Wash: Extract the aqueous solution with ethyl acetate (2 x 50 mL for a ~1g scale). Discard the organic layers, which contain non-acidic impurities.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of 1 by the dropwise addition of concentrated H₂SO₄.[6][7] The N-acetyl-L-phenylalanine will precipitate as a white solid.
-
Extraction of Product: Extract the acidified mixture with fresh portions of ethyl acetate (2 x 100 mL).[6][7] The protonated product will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under vacuum using a rotary evaporator to yield the pure product.[6][7] A yield of 96.5% has been reported using this purification method following an enzymatic synthesis.[7]
References
- 1. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 2. magritek.com [magritek.com]
- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 4. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-acetyl-L-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acetyl-L-phenylalanine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-acetyl-L-phenylalanine in a question-and-answer format.
Crystallization Issues
Question: My N-acetyl-L-phenylalanine is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," the formation of a liquid phase instead of solid crystals, can be caused by several factors. Here are some troubleshooting steps:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Try adding more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Slow Down the Cooling Process: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Refer to the solvent comparison table below for alternatives. A solvent pair, where the compound is highly soluble in one and poorly soluble in the other, can sometimes promote better crystal formation.[1]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure N-acetyl-L-phenylalanine, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
Question: The yield of my recrystallized N-acetyl-L-phenylalanine is very low. How can I improve it?
Answer: Low yield can result from several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Make sure the solution is sufficiently cold to maximize the precipitation of the product. Cooling in an ice bath for an extended period can help.
-
Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Wash the Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
Question: My N-acetyl-L-phenylalanine crystals are discolored. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving the crude N-acetyl-L-phenylalanine in the hot solvent, add a small amount of activated charcoal (typically 1-5% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Remove the charcoal by hot gravity filtration. It is crucial to use fluted filter paper to speed up the filtration and to pre-heat the funnel and receiving flask to prevent premature crystallization.
Impurity and Purity Analysis Issues
Question: How can I determine the purity of my N-acetyl-L-phenylalanine sample?
Answer: The purity of N-acetyl-L-phenylalanine is typically assessed using High-Performance Liquid Chromatography (HPLC). A purity of ≥99% is generally required for pharmaceutical applications.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.
Question: My sample is contaminated with the D-enantiomer of N-acetyl-phenylalanine. How can I separate the enantiomers?
Answer: The separation of D- and L-enantiomers can be a significant challenge. Here are two common approaches:
-
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes. For instance, an acylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer in a racemic mixture of N-acetyl-DL-phenylalanine. The resulting L-phenylalanine can then be separated from the unreacted N-acetyl-D-phenylalanine based on their different physical and chemical properties.[3]
-
Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution.
Frequently Asked Questions (FAQs)
What is the typical appearance of pure N-acetyl-L-phenylalanine? Pure N-acetyl-L-phenylalanine is a white to off-white fine crystalline powder or needles.[2]
What are suitable solvents for recrystallizing N-acetyl-L-phenylalanine? Commonly used solvents for the recrystallization of N-acetyl-L-phenylalanine include water, a mixture of methanol and water (e.g., 20% methanol/water), and chloroform.[4]
What is the melting point of N-acetyl-L-phenylalanine? The reported melting point of N-acetyl-L-phenylalanine is in the range of 171-173 °C.[4]
How should I store purified N-acetyl-L-phenylalanine? It is recommended to store the purified compound at 4°C.[4]
Data Presentation
Table 1: Comparison of Recrystallization Solvents for N-acetyl-phenylalanine
| Solvent System | Observations | Potential Yield | Potential Purity | Reference |
| Water | Good for L-isomer. | Moderate | High | [4] |
| 20% Methanol/Water | Effective for L-isomer. | Good | High | [4] |
| Chloroform | Suitable for L-isomer. | Moderate | High | [4] |
| Acetone | Suitable for DL-isomer. | Good | Moderate | [4] |
| Ethyl Acetate | Suitable for DL-isomer. | Moderate | Moderate | [4] |
Note: Quantitative yield and purity data are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Table 2: Chiral HPLC Methods for Separation of N-acetyl-DL-phenylalanine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| CHIRALPAK® AGP | 10mM NH4OAc aq. pH 4.5 | 0.9 | UV 225 nm | 1.53 | [5] |
| CHIRALPAK® HSA | 10mM NH4OAc aq. pH 7.0 / methanol = 98 / 2 | 0.9 | UV 210 nm | 1.5 | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude N-acetyl-L-phenylalanine and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution through fluted filter paper to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of N-acetyl-DL-phenylalanine in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
HPLC System: Use an HPLC system equipped with a UV detector and a chiral column (e.g., CHIRALPAK® AGP or HSA).
-
Chromatographic Conditions: Set the mobile phase composition, flow rate, and column temperature according to the parameters specified in Table 2 or as optimized for your specific column.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the standard. Calculate the purity and enantiomeric excess of your sample.
Mandatory Visualizations
Figure 1. General experimental workflow for the purification of N-acetyl-L-phenylalanine.
Figure 2. Troubleshooting decision tree for common purification challenges.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. unifr.ch [unifr.ch]
- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 5. 씨티케이 - [Application]N-acetyl-DL-Phenylalanine [ct-k.com]
optimizing solubility of N-acetyl-L-phenylalanine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of N-acetyl-L-phenylalanine (NALP) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of N-acetyl-L-phenylalanine (NALP)?
A1: N-acetyl-L-phenylalanine is a crystalline solid that is moderately soluble in water and other polar solvents.[1] Its solubility is significantly influenced by factors such as the choice of solvent, pH, and temperature.[1] Generally, solubility increases with rising temperatures.[1]
Q2: In which common laboratory solvents can I dissolve NALP?
A2: NALP exhibits higher solubility in organic solvents compared to aqueous solutions.[1] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3] For aqueous solutions, phosphate-buffered saline (PBS) can be used, but the solubility is limited.[3]
Q3: How does pH affect the solubility of NALP?
A3: The solubility of NALP is pH-dependent. As the pH increases, the carboxylic acid group of NALP deprotonates, leading to increased solubility in basic conditions.[1]
Q4: What should I do if I observe precipitation when adding my NALP stock solution to cell culture media?
A4: Precipitation upon addition to aqueous media is a common issue, especially when using a concentrated DMSO stock. This occurs because NALP is less soluble in the aqueous environment of the cell culture medium.[4] To mitigate this, you can try the following:
-
Decrease the final concentration of NALP: The concentration in the media may be exceeding its solubility limit.
-
Increase the final DMSO concentration: While ensuring it remains at a non-toxic level for your specific cell line (typically ≤ 0.5%).[5][6]
-
Pre-warm the cell culture media: Adding the stock solution to pre-warmed media can sometimes help maintain solubility.
-
Add the stock solution dropwise while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
Q5: Are there any specific storage recommendations for NALP solutions?
A5: It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] For long-term storage, solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| NALP powder is not dissolving. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume. If using an aqueous solvent, consider switching to an organic solvent like DMSO or ethanol for higher solubility.[1][8] |
| Low temperature. | Gently warm the solution (e.g., in a 37°C water bath) to increase solubility.[1][9] | |
| Incomplete dispersion of the powder. | Use sonication to aid in the dissolution process.[7][9] | |
| Solution appears cloudy or has visible precipitate after dissolution. | The concentration exceeds the solubility limit in the chosen solvent. | Dilute the solution to a lower concentration. Refer to the solubility data table below. |
| The solution has cooled down after warming, causing the compound to precipitate out. | Maintain the working solution at a slightly elevated temperature if experimentally feasible. Prepare fresh dilutions for each experiment. | |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer or cell culture medium. | The aqueous solubility of NALP is much lower than in the organic stock solvent.[4] | Decrease the final concentration of NALP in the aqueous medium. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Increase the final percentage of the organic solvent in the medium, ensuring it is below the toxicity threshold for your cells.[5][6] | |
| The pH of the final medium is not optimal for NALP solubility. | Adjust the pH of the final medium to be more basic, if compatible with your experimental setup.[1] | |
| Residual phosphate from glassware washing precipitating with media components. | Ensure glassware is thoroughly rinsed with deionized, distilled water.[10] |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ~100 mg/mL (with sonication) | ~482.56 mM | [7] |
| DMSO | 41 mg/mL | 197.84 mM | [11] |
| DMSO | 12 mg/mL | 57.90 mM | [3] |
| DMF | 16 mg/mL | 77.21 mM | [3] |
| Ethanol | 20 mg/mL (with sonication) | 96.51 mM | [12] |
| Ethanol | Slightly soluble | - | [3] |
| Water | 7.69 mg/mL (with sonication) | 37.11 mM | [7] |
| Water | 6.45 mg/L (estimated at 25°C) | 0.031 mM | [13] |
| PBS (pH 7.2) | 7.14 mg/mL | 34.45 mM | [7] |
| PBS (pH 7.2) | 0.25 mg/mL | 1.21 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM N-acetyl-L-phenylalanine Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 20.72 mg of N-acetyl-L-phenylalanine powder (MW: 207.23 g/mol ).
-
Adding Solvent: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.[7]
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes at room temperature or warm briefly to 37°C.[7][9]
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Preparation of a 10 mM N-acetyl-L-phenylalanine Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a 100 mM NALP in DMSO stock solution aliquot at room temperature.
-
Pre-warm Media: Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilution: In a sterile tube, add the appropriate volume of the 100 mM stock solution to the pre-warmed media to achieve the final desired concentration. For example, to make 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock to 990 µL of media.
-
Mixing: Immediately after adding the stock solution, gently vortex or invert the tube to ensure thorough mixing and minimize precipitation.
-
Application: Use the freshly prepared working solution for your in vitro assay promptly.
Visualizations
Caption: Workflow for preparing and optimizing N-acetyl-L-phenylalanine solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy N-Acetyl-DL-phenylalanine | 2901-75-9 | >98% [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. selleckchem.com [selleckchem.com]
- 12. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
Technical Support Center: N-acetyl-L-phenylalanine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-acetyl-L-phenylalanine in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during research and development.
Stability and Solubility Data
While specific kinetic data on the degradation of N-acetyl-L-phenylalanine in a wide range of solvents is not extensively available in published literature, the following table summarizes known solubility and stability information. It is generally recommended to use freshly prepared aqueous solutions for experiments to minimize potential degradation.
| Solvent System | Solubility | Reported Stability | Key Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Approx. 0.25 mg/mL[1] | Aqueous solutions are not recommended for storage for more than one day.[1] | Prone to hydrolysis of the amide bond over time, especially at non-neutral pH and elevated temperatures. |
| DMSO | Approx. 12 mg/mL[1] | Stock solutions in anhydrous DMSO are expected to be more stable than aqueous solutions. | Ensure use of anhydrous DMSO to minimize water-mediated hydrolysis. |
| Dimethylformamide (DMF) | Approx. 16 mg/mL[1] | Similar to DMSO, stock solutions in anhydrous DMF should offer better stability than aqueous solutions. | Use high-purity, anhydrous solvent. |
| Ethanol | Slightly soluble[1] | Data not available. | Lower solubility may limit its use as a primary solvent for concentrated stock solutions. |
| Methanol | Soluble | Data not available. | Used in analytical procedures and synthesis. Stability for long-term storage is not well-documented. |
Note: The stability of N-acetyl-L-phenylalanine in solution is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with N-acetyl-L-phenylalanine solutions.
Question 1: My N-acetyl-L-phenylalanine solution appears cloudy or has precipitated over time. What could be the cause and how can I resolve it?
Answer:
-
Possible Cause 1: Low Solubility: N-acetyl-L-phenylalanine has limited solubility in aqueous buffers[1]. If the concentration exceeds its solubility limit, precipitation can occur, especially at lower temperatures.
-
Solution: Gently warm the solution or use sonication to redissolve the compound. For future experiments, consider preparing a more dilute solution or using a co-solvent if your experimental design allows.
-
-
Possible Cause 2: Degradation: Over time, degradation products may form that are less soluble than the parent compound, leading to precipitation.
-
Solution: It is best practice to use freshly prepared aqueous solutions[1]. If you suspect degradation, you will need to analyze the sample using an appropriate analytical method like HPLC to identify impurities.
-
Question 2: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis of an aged N-acetyl-L-phenylalanine solution. What are the likely degradation pathways?
Answer:
-
Possible Degradation Pathway 1: Hydrolysis: The most probable degradation pathway in aqueous solutions is the hydrolysis of the N-acetyl (amide) bond to yield L-phenylalanine and acetic acid. This reaction is typically accelerated at non-neutral pH (either acidic or basic conditions) and higher temperatures.
-
Possible Degradation Pathway 2: Racemization: Under certain conditions, particularly in the presence of strong bases or during some chemical coupling reactions, racemization can occur at the alpha-carbon of N-acetyl-L-phenylalanine, leading to the formation of N-acetyl-D-phenylalanine[2]. This is a critical consideration in applications where stereochemical purity is important.
Question 3: How can I minimize the degradation of N-acetyl-L-phenylalanine in my experiments?
Answer:
-
Use Freshly Prepared Solutions: For aqueous-based experiments, always prepare the solution immediately before use[1].
-
Control pH: Maintain the pH of your solution as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions.
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term storage, or frozen for longer-term, though stability in a frozen state needs to be verified). Avoid repeated freeze-thaw cycles.
-
Use Anhydrous Solvents for Stock Solutions: For long-term storage, consider preparing concentrated stock solutions in anhydrous DMSO or DMF and storing them at -20°C or -80°C.
-
Protect from Light: While N-acetyl-L-phenylalanine is reported to be relatively photostable, it is good practice to store solutions in amber vials or protected from direct light to minimize any potential for photodegradation.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of N-acetyl-L-phenylalanine
-
Weighing: Accurately weigh the desired amount of solid N-acetyl-L-phenylalanine.
-
Dissolution: Add a small amount of the desired aqueous buffer (e.g., PBS, pH 7.2) to the solid.
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Volume: Add the buffer to reach the final desired concentration.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Usage: Use the prepared solution immediately.
Protocol 2: Stability-Indicating HPLC Method for N-acetyl-L-phenylalanine
This protocol provides a general starting point for developing a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific equipment and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between N-acetyl-L-phenylalanine and its potential degradation products (like L-phenylalanine).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: N-acetyl-L-phenylalanine can be detected at approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dilute the samples to an appropriate concentration with the mobile phase.
Procedure:
-
Prepare a standard solution of N-acetyl-L-phenylalanine of known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject the samples to be analyzed.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound over time. The peak for L-phenylalanine would be expected to have a different retention time, likely eluting earlier than N-acetyl-L-phenylalanine due to its higher polarity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid N-acetyl-L-phenylalanine? A1: Solid N-acetyl-L-phenylalanine is stable for at least 4 years when stored at 20°C[1]. It is advisable to keep it in a tightly sealed container in a dry place.
Q2: Can I store N-acetyl-L-phenylalanine in an aqueous solution? A2: It is not recommended to store aqueous solutions of N-acetyl-L-phenylalanine for more than one day due to the risk of hydrolysis[1]. For best results, prepare solutions fresh before each experiment.
Q3: What are the best solvents for preparing a stable stock solution of N-acetyl-L-phenylalanine? A3: Anhydrous organic solvents such as DMSO and DMF are suitable for preparing more stable stock solutions[1]. These can be stored at -20°C or -80°C. Ensure the solvents are of high purity and have a low water content.
Q4: Is N-acetyl-L-phenylalanine sensitive to light? A4: Based on available information, it appears to be relatively photostable. However, as a general precautionary measure in a laboratory setting, it is always good practice to protect solutions from prolonged exposure to direct light by using amber vials or storing them in the dark.
Q5: My application is stereospecific. What should I be concerned about regarding the stability of N-acetyl-L-phenylalanine? A5: You should be particularly concerned about racemization, which is the conversion of the L-enantiomer to the D-enantiomer. This can be promoted by strong basic conditions[2]. If your experimental conditions involve high pH, it is crucial to analyze the stereochemical purity of your N-acetyl-L-phenylalanine over the course of the experiment, for instance, by using a chiral HPLC method.
References
common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives
Welcome to the technical support center for the synthesis of N-acetyl-L-phenylalanine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Racemization Observed in My Coupling Reaction
Q: I am attempting to couple N-acetyl-L-phenylalanine with an amine/alcohol, but I am observing a significant loss of stereochemical purity in my product. What is causing this and how can I minimize it?
A:
Possible Cause: Racemization is a very common side reaction when activating N-acetylated amino acids, including N-acetyl-L-phenylalanine. The primary mechanism for this loss of stereopurity is the formation of an azlactone (or oxazolone) intermediate.[1] This process is particularly promoted by the use of a coupling agent in a basic environment. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of a planar, achiral azlactone intermediate. Subsequent nucleophilic attack on this intermediate will result in a racemic or epimerized product.
Certain coupling agents and strong bases are known to exacerbate this issue. For example, using TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in combination with a strong base like N,N-Diisopropylethylamine (DIPEA) often leads to substantial racemization.[1]
Troubleshooting & Solutions:
-
Choice of Base: The strength of the base used is critical. Switching from a strong, sterically hindered base like DIPEA to a weaker base can significantly reduce the extent of racemization. Pyridine has been shown to be a more suitable base in TBTU-mediated couplings to preserve stereochemical integrity.[2][3]
-
Base Stoichiometry: Using a large excess of base can increase the rate of racemization. It is recommended to use the minimum effective amount of base, often 1 to 2 equivalents.[1]
-
Coupling Agent: While uronium-based coupling agents like TBTU are effective, their tendency to promote racemization with N-acetyl amino acids is a known drawback.[1] Consider alternative coupling agents that are known for lower racemization potential, such as those incorporating HOBt (Hydroxybenzotriazole).[1]
-
Protecting Group Strategy: If feasible for your synthesis, using a different N-protecting group instead of the acetyl group can prevent azlactone formation. N-carbamate protecting groups, such as Cbz (Carbobenzyloxy) or Boc (tert-Butoxycarbonyl), are much less prone to racemization under standard coupling conditions.[1]
Below is a diagram illustrating the racemization pathway.
Issue 2: Low Yields and Byproduct Formation in Esterification Reactions
Q: I am trying to synthesize the methyl ester of N-acetyl-L-phenylalanine, but the yield is low and I'm seeing other spots on my TLC plate. What are the likely side reactions?
A:
Possible Cause: Esterification of N-acetyl-L-phenylalanine can be more challenging than for simple carboxylic acids.[4] Besides the risk of racemization, other side reactions can lower the yield.
-
N-Acylurea Formation: If you are using a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide), the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is difficult to remove and represents a loss of starting material.[5]
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions (temperature, reaction time) or inefficient activation of the carboxylic acid.[4]
-
Hydrolysis: If there is residual water in your solvents or reagents, the activated intermediate or the ester product can be hydrolyzed back to the starting carboxylic acid.
Troubleshooting & Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.
-
Optimize Reaction Conditions: For acid-catalyzed esterification (e.g., using H₂SO₄ in methanol), ensure adequate reflux time (e.g., 3 hours) to drive the equilibrium towards the product.[6] For coupling agent-mediated reactions, microwave irradiation can sometimes be more effective than conventional heating, potentially increasing yields and reducing reaction times.[4]
-
Choice of Reagents: Consider using Mukaiyama's reagents (e.g., 2-chloro-1-methylpyridinium iodide) for esterification, which can be highly effective.[4] Using a non-nucleophilic base like 1-methylimidazole instead of toxic tertiary amines can also improve the reaction profile.[4]
-
Purification: N-acylurea byproducts are often poorly soluble in many organic solvents. Purification can sometimes be achieved by filtration if the byproduct precipitates, followed by standard column chromatography.
Below is a workflow for troubleshooting esterification reactions.
Quantitative Data Summary
The degree of racemization is highly dependent on the reaction conditions, particularly the choice of base. The table below summarizes the diastereomeric ratio (L vs. D product) observed during the TBTU-mediated coupling of N-acetyl-L-phenylalanine with a glucosamine derivative under various conditions.
Table 1: Influence of Base on Racemization in TBTU-mediated Amidation
| Entry | Base | Base Equivalents | Temperature (°C) | Time (h) | Diastereomeric Ratio (L:D) |
| 1 | DIPEA | 2.0 | 25 | 24 | 20:80 |
| 2 | DIPEA | 2.0 | 0 | 3 | 25:75 |
| 3 | DIPEA | 1.0 | 25 | 24 | 30:70 |
| 4 | Pyridine | 2.0 | 25 | 24 | 80:20 |
| 5 | Pyridine | 1.0 | 0 | 3 | 90:10 |
Data adapted from a study on the synthesis of an N-acetyl-L-phenylalanine derivative. The L:D ratio refers to the configuration of the N-acetyl-phenylalanine moiety in the final product.[1]
Key Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of L-Phenylalanine
This protocol describes the N-acetylation of L-phenylalanine using acetic anhydride.
Materials:
-
L-Phenylalanine
-
Acetic acid (e.g., 80 wt-% in H₂O)
-
Acetic anhydride
-
Three-necked flask, magnetic stirrer, pump for addition
Procedure:
-
Dissolve L-Phenylalanine (1.0 eq.) in the acetic acid solvent in the reaction flask.[7]
-
Begin stirring the mixture at room temperature.
-
Continuously add acetic anhydride (a slight excess, e.g., 1.1-1.5 eq.) to the solution over a period of 30-40 minutes using a pump.[7]
-
Allow the mixture to stir and monitor the reaction progress using a suitable analytical method (e.g., TLC, benchtop NMR). The reaction is typically complete within 2-3 hours.[7][8]
-
Upon completion, the product can be isolated by standard workup procedures, which may include evaporation of the solvent and recrystallization from a suitable solvent system (e.g., water or chloroform).[9]
Protocol 2: TBTU-Mediated Amidation with Minimized Racemization
This protocol is optimized for coupling N-acetyl-L-phenylalanine to an amine (R-NH₂) while minimizing racemization, based on findings that pyridine is a superior base to DIPEA for this purpose.[1][2][3]
Materials:
-
N-acetyl-L-phenylalanine (1.0 eq.)
-
Amine starting material (R-NH₂) (approx. 1.0-1.2 eq.)
-
TBTU (1.1 eq.)
-
Pyridine (1.0-2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Dissolve N-acetyl-L-phenylalanine in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add pyridine to the solution, followed by the TBTU coupling agent. Stir the mixture for 10-15 minutes to allow for pre-activation.
-
Add the amine starting material (R-NH₂) to the activated mixture.
-
Allow the reaction to stir at 0 °C for 2-3 hours, then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Upon completion, perform an aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing sequentially with a mild acid (e.g., 1N HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
-
Analyze the stereochemical purity of the final product using chiral HPLC or by NMR analysis if the product is diastereomeric.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 7. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 8. magritek.com [magritek.com]
- 9. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
Technical Support Center: Optimization of Enzymatic Resolution for N-acetyl-DL-phenylalanine
Welcome to the technical support center for the enzymatic resolution of N-acetyl-DL-phenylalanine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic resolution process.
Reaction & Optimization
Q1: My conversion rate is low. What are the potential causes and how can I improve it?
A1: Low conversion is a common issue that can stem from several factors. Systematically check the following parameters:
-
Suboptimal pH: Enzyme activity is highly pH-dependent. For aminoacylases, the optimal pH is typically between 7.0 and 8.0.[1][2] Verify the pH of your reaction buffer and adjust as necessary.
-
Suboptimal Temperature: Most aminoacylases used for this resolution exhibit optimal activity between 37°C and 50°C.[1][3] Operating outside this range can significantly decrease the reaction rate.
-
Enzyme Concentration: The amount of enzyme may be insufficient. Try increasing the enzyme loading incrementally.
-
Substrate Concentration: While a higher substrate concentration is often desired for productivity, very high concentrations can sometimes lead to substrate inhibition. An optimal concentration for N-acetyl-D, L-3-methoxy-alanine using immobilized cells was found to be 500 mmol/L.[1]
-
Presence of Inhibitors: By-products of the reaction, such as ammonium acetate (when using ammonium N-acetyl-DL-phenylalanate as a substrate), can inhibit the enzyme.[4] Additionally, certain metal ions like Cu²⁺ and Zn²⁺ can act as inhibitors for some aminoacylases.[1]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., via HPLC) to determine the optimal reaction time.
Q2: The enantiomeric excess (e.e.) of my L-phenylalanine is lower than expected. What could be the reason?
A2: Poor enantioselectivity can compromise the entire resolution process. Consider these possibilities:
-
Racemization: N-acetyl-amino acids can be prone to racemization, especially under basic conditions or upon activation with coupling agents.[5][6][7] While this is less common under typical enzymatic resolution conditions, it's a factor to consider if your process involves harsh pH or chemical activation steps.
-
Non-Specific Enzyme Activity: The enzyme preparation might have impurities with activity towards the D-enantiomer, although this is rare for highly specific enzymes like aminoacylase I. Ensure you are using a high-purity enzyme.
-
Analytical Error: Inaccurate measurement of enantiomers can lead to incorrect e.e. values. Verify your analytical method (e.g., chiral HPLC) is properly calibrated and validated for separating and quantifying L-phenylalanine and N-acetyl-D-phenylalanine.
Q3: Does the reaction require any cofactors or activators?
A3: Yes, many aminoacylases are metalloenzymes and their activity can be enhanced by certain divalent cations. Co²⁺ is a known activator for aminoacylase, and its presence at concentrations around 0.5 mM to 1.0 mM can significantly boost enzyme activity.[1][3] Mg²⁺ has also been shown to be beneficial.[1] Conversely, some metal ions can be inhibitory.[1] Fungal acylase activity can be increased and stabilized by both Co²⁺ and Zn²⁺.[8]
Enzyme Stability & Immobilization
Q4: My enzyme loses activity after one or a few uses. How can I improve its stability and reusability?
A4: This is a critical challenge for process economy. The most effective solution is enzyme immobilization.
-
Immobilization: Attaching the enzyme to an insoluble support can dramatically enhance its operational and thermal stability.[9] Common methods include covalent attachment, adsorption, or entrapment.[10][11] For aminoacylase, immobilization on DEAE-Sephadex or covalent crosslinking to alginate beads has proven effective.[9][10] An immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, significantly reducing costs.[9] For instance, aminoacylase immobilized on calcium alginate beads retained about 60% of its activity after four reaction cycles.[9]
Q5: What are the advantages of using an immobilized enzyme over a free enzyme?
A5: Immobilization offers several key advantages:
-
Enhanced Stability: Immobilized enzymes are generally more resistant to changes in pH and temperature.[9]
-
Reusability: The ability to easily separate the enzyme from the product stream allows for repeated use over many cycles.[12]
-
Continuous Processing: Immobilized enzymes are ideal for use in continuous packed-bed reactors, which can improve productivity.[2]
-
No Enzyme Contamination: The final product is free from enzyme contamination, simplifying downstream processing.
Downstream Processing
Q6: How can I effectively separate the product (L-phenylalanine) from the unreacted substrate (N-acetyl-D-phenylalanine) after the reaction?
A6: The separation is typically straightforward due to the different physicochemical properties of the product and the unreacted substrate.
-
Solubility and pH Adjustment: L-phenylalanine and N-acetyl-D-phenylalanine have different solubilities in aqueous and organic solvents, which are also pH-dependent. A common method involves acidifying the reaction mixture (e.g., to pH 1-2).[13] This protonates the carboxyl group of N-acetyl-D-phenylalanine, making it less polar and extractable into an organic solvent like ethyl acetate or methylene chloride.[2][14] The more polar L-phenylalanine remains in the aqueous phase.
-
Crystallization: Due to differences in solubility, fractional crystallization can also be employed. For example, L-phenylalanine can be crystallized and separated as a first crop from the reaction mixture.[4]
Data Presentation
Table 1: Typical Optimized Conditions for Enzymatic Resolution
| Parameter | Condition | Enzyme Source / Type | Notes | Reference |
| pH | 7.0 - 8.0 | Aminoacylase I | Optimal range for hydrolytic activity. | [1][2] |
| Temperature | 37°C - 50°C | Aminoacylase I | Higher temperatures can lead to denaturation. | [1][3] |
| Substrate Conc. | 0.1 M - 0.5 M | Aminoacylase I | High concentrations may cause inhibition. | [1][3] |
| Activator | Co²⁺ (0.1 - 1.0 mM) | Aminoacylase I | Significantly enhances enzyme activity. | [1][3][8] |
| Inhibitors | Cu²⁺, Zn²⁺ (for some), Ammonium Acetate | Aminoacylase I | Avoid these ions; by-product inhibition is a key concern. | [1][4] |
Table 2: Comparison of Free vs. Immobilized Aminoacylase
| Feature | Free Enzyme | Immobilized Enzyme (e.g., on Alginate) | Reference |
| Relative Activity | Baseline (100%) | Can be enhanced (e.g., ~175%) | [9] |
| Operational Stability | Low (typically single use) | High (retains ~60% activity after 4 cycles) | [9] |
| pH Stability | Narrow optimal range | More stable over a broader pH range | [9] |
| Thermal Stability | Moderate | Generally higher than free enzyme | [9] |
| Recovery | Difficult, requires downstream processing | Simple (filtration, centrifugation) | [12] |
| Process Type | Batch | Batch or Continuous | [2] |
Experimental Protocols
Protocol 1: General Enzymatic Resolution of N-acetyl-DL-phenylalanine
Materials:
-
N-acetyl-DL-phenylalanine
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Sodium hydroxide (NaOH) solution (e.g., 2 N)
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate
Procedure:
-
Substrate Preparation: Dissolve N-acetyl-DL-phenylalanine (e.g., 0.1 M final concentration) in the reaction buffer. Use a small amount of NaOH to aid dissolution and adjust the pH to the desired value (e.g., 7.5).[3]
-
Activator Addition: Add CoCl₂·6H₂O to a final concentration of 0.5 mM.[1]
-
Enzyme Addition: Add the aminoacylase solution or immobilized enzyme preparation to the substrate solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with gentle stirring for a predetermined time (e.g., 12-24 hours).[3]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for L-phenylalanine formation using a suitable method like HPLC.
-
Reaction Termination: Once the reaction reaches ~50% conversion (indicating complete conversion of the L-enantiomer), terminate the reaction. If using a free enzyme, this can be done by heat denaturation or pH shock. If using an immobilized enzyme, simply filter it out.
-
Product Separation: a. Filter the reaction mixture to remove the immobilized enzyme (if used). b. Adjust the pH of the filtrate to ~2.0 with HCl. c. Extract the mixture with ethyl acetate multiple times. The N-acetyl-D-phenylalanine will move to the organic phase.[2][14] d. The aqueous phase contains the L-phenylalanine product. This can be isolated by crystallization or other purification methods.
-
Analysis: Determine the yield and enantiomeric excess of the L-phenylalanine product using chiral HPLC or polarimetry.
Protocol 2: Aminoacylase Immobilization via Covalent Crosslinking to Alginate Beads
Materials:
-
Aminoacylase solution
-
Sodium alginate
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Calcium chloride (CaCl₂) solution (e.g., 0.2 M)
-
Buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Alginate-Enzyme Mixture: Prepare a sodium alginate solution (e.g., 2% w/v) in buffer. Add the aminoacylase solution to the alginate solution and mix gently.
-
Activation & Coupling: Add EDC to the mixture. EDC will activate the carboxyl groups on the alginate, allowing them to form covalent amide bonds with the amine groups on the enzyme surface. Stir gently for 1-2 hours at room temperature.[9]
-
Bead Formation: Extrude the alginate-enzyme mixture dropwise into a stirred solution of CaCl₂. The droplets will instantly form insoluble calcium alginate beads, entrapping and immobilizing the enzyme.
-
Curing: Allow the beads to harden in the CaCl₂ solution for at least 1 hour.
-
Washing: Collect the beads by filtration and wash them thoroughly with buffer to remove any unbound enzyme and excess reagents.
-
Storage: Store the immobilized enzyme beads in buffer at 4°C until use.
Visualizations
Experimental & Analytical Workflow
Caption: Workflow for enzymatic resolution, from substrate preparation to analysis.
Troubleshooting Logic for Low Conversion Rate
Caption: Decision tree for troubleshooting low reaction conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 3. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent immobilization of aminoacylase to alginate for L-phenylalanine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know [mdpi.com]
- 11. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Immobilization - Methods and Applications [biotecharticles.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of N-acetyl-L-phenylalanine and L-phenylalanine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-phenylalanine, an essential amino acid, is directly absorbed in the small intestine through dedicated amino acid transporters. In contrast, N-acetyl-L-phenylalanine, its N-acetylated derivative, is likely absorbed and then requires enzymatic deacetylation to yield L-phenylalanine. This additional metabolic step suggests that N-acetyl-L-phenylalanine may function as a prodrug of L-phenylalanine, potentially leading to altered pharmacokinetic profiles, including the rate and extent of L-phenylalanine delivery to the systemic circulation. The presence of aminoacylases, enzymes capable of this conversion, is a key determinant of the bioavailability of L-phenylalanine from its N-acetylated form.
Data Presentation: A Comparative Overview
The following table summarizes the key distinctions in the bioavailability pathways of L-phenylalanine and N-acetyl-L-phenylalanine based on current scientific understanding.
| Feature | L-phenylalanine | N-acetyl-L-phenylalanine |
| Form | Essential Amino Acid | N-acetylated Amino Acid |
| Primary Absorption Mechanism | Active transport via amino acid transporters in the small intestine. | Likely absorbed, potentially via different transporters (e.g., monocarboxylate transporters), followed by intracellular and/or renal deacetylation. |
| Metabolic Conversion for Utilization | Directly utilized for protein synthesis and as a precursor for neurotransmitters. | Requires deacetylation by aminoacylases to L-phenylalanine before it can be utilized. |
| Potential as a Prodrug | Not applicable. | Can be considered a prodrug of L-phenylalanine.[1][2][3][4] |
| Key Bioavailability-Limiting Factors | Saturation of amino acid transporters at high concentrations. | Rate and extent of deacetylation by aminoacylases.[5][6][7] |
| Supporting Evidence | Well-established intestinal absorption pathways for amino acids. | Studies on other N-acetylated amino acids (e.g., N-acetylcysteine, N-acetyl-leucine) demonstrate oral bioavailability and in vivo deacetylation.[8][9][10][11][12] |
Experimental Protocols and Methodologies
While a direct comparative study is not available, a hypothetical experimental protocol to determine the comparative bioavailability would involve the following:
Objective: To compare the pharmacokinetic profiles of L-phenylalanine and N-acetyl-L-phenylalanine following oral administration in a relevant animal model (e.g., rats or mice).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), fasted overnight.
-
Test Articles:
-
L-phenylalanine solution (e.g., in water or saline).
-
N-acetyl-L-phenylalanine solution (equimolar dose to the L-phenylalanine group).
-
Vehicle control (water or saline).
-
-
Administration: Oral gavage of a single dose of the respective test articles.
-
Blood Sampling: Serial blood samples to be collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 480 minutes) post-administration.
-
Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Development and validation of a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of L-phenylalanine and N-acetyl-L-phenylalanine in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Statistical Analysis: Statistical comparison of the pharmacokinetic parameters between the L-phenylalanine and N-acetyl-L-phenylalanine groups to assess for significant differences in bioavailability.
Mandatory Visualizations
Metabolic Pathways
The following diagram illustrates the distinct metabolic pathways of L-phenylalanine and N-acetyl-L-phenylalanine following oral administration.
Caption: Comparative metabolic pathways of orally administered L-phenylalanine and N-acetyl-L-phenylalanine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a comparative bioavailability study.
Caption: Experimental workflow for a comparative bioavailability study.
Discussion and Conclusion
The bioavailability of L-phenylalanine is a direct process governed by intestinal amino acid transporters. In contrast, the bioavailability of L-phenylalanine from N-acetyl-L-phenylalanine is contingent upon an initial absorption step followed by enzymatic deacetylation. This two-step process suggests that N-acetyl-L-phenylalanine may offer a modified-release profile for L-phenylalanine, potentially leading to a delayed Tmax and a more sustained plasma concentration.
The efficiency of the aminoacylase enzymes in various tissues, particularly the intestine and kidneys, is a critical determinant of the overall bioavailability of L-phenylalanine from its N-acetylated form.[5] A high first-pass deacetylation in the gut wall would result in a pharmacokinetic profile more closely resembling that of L-phenylalanine, whereas a slower, systemic deacetylation would lead to a more prolonged release.
For drug development professionals, N-acetyl-L-phenylalanine could be explored as a prodrug to modulate the delivery of L-phenylalanine. This could be advantageous in therapeutic areas where sustained L-phenylalanine levels are desirable. Further research, following the experimental protocol outlined above, is necessary to definitively quantify the comparative bioavailability and to elucidate the precise pharmacokinetic advantages, if any, of N-acetyl-L-phenylalanine over L-phenylalanine.
References
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 5. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacylase - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcysteinamide - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Quantification of N-acetyl-L-phenylalanine
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of N-acetyl-L-phenylalanine. The methodologies outlined are supported by experimental data from validated studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable analytical approach for their specific needs.
N-acetyl-L-phenylalanine is an N-acetylated form of the essential amino acid L-phenylalanine.[1] Accurate and reliable quantification of this compound is crucial in various research and industrial applications, including its use in the synthesis of pharmaceuticals like the sweetener Aspartame and the ACE inhibitor Alacepril.[2] This guide focuses on reversed-phase HPLC (RP-HPLC) with UV detection, a widely used, robust, and reliable technique for such analyses.[3][4]
Comparative Analysis of Validated HPLC Methods
The following table summarizes the key performance parameters of different HPLC methods applicable to the analysis of N-acetyl-L-phenylalanine and related compounds. The data is compiled from various studies to facilitate a direct comparison of their linearity, sensitivity, and analytical run time.
| Parameter | Method 1 (Adapted from Phenylalanine Analysis) | Method 2 (Chiral Separation of Phenylalanine Enantiomers) | Method 3 (General Amino Acid Analysis) |
| Stationary Phase | Monolithic Silica C18 | Teicoplanin-based Chiral Stationary Phase | Zorbax Eclipse-AAA (C18), 5 µm |
| Mobile Phase | Gradient: Water and Methanol[3] | Isocratic: Acetonitrile and Water (75/25, v/v)[5] | Gradient: 40 mM NaH₂PO₄ (pH 7.8) and Acetonitrile/Methanol/Water (45/45/10, v/v/v)[6] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min | 2.0 mL/min[6] |
| Detection Wavelength | 210 nm[3] | UV detector (wavelength not specified) | 338 nm (after OPA derivatization)[6] |
| Linearity Range | 0.1 - 3200 µM (for Phenylalanine)[3] | 0.1 - 500 µg/mL (for Phenylalanine enantiomers)[5] | 20 - 500 pmol/µL (for standard amino acids)[6] |
| Correlation Coefficient (R²) | > 0.99[3] | > 0.998[5] | Not specified |
| Limit of Detection (LOD) | 0.04 µM (for Phenylalanine)[3] | 0.1 µg/mL (for both enantiomers)[5] | Not specified |
| Limit of Quantification (LOQ) | 0.1 µM (for Phenylalanine)[3] | Not specified | Not specified |
| Analysis Time | < 6 minutes[3] | Not specified | 26 minutes[6] |
Experimental Protocols
Below are the detailed experimental protocols for the methods cited in the comparison table. These protocols provide a step-by-step guide for sample preparation, chromatographic conditions, and detection.
Method 1: Rapid Phenylalanine Quantification (Adaptable for N-acetyl-L-phenylalanine)
This method, originally for phenylalanine, can be adapted for N-acetyl-L-phenylalanine due to structural similarities.
-
Sample Preparation:
-
Prepare stock solutions of N-acetyl-L-phenylalanine in ultrapure water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 3200 µM.
-
For biological samples, a protein precipitation step using perchloric acid may be necessary, followed by centrifugation.[3]
-
-
HPLC Conditions:
Method 2: Chiral Separation of Phenylalanine Enantiomers (Applicable for assessing enantiomeric purity of N-acetyl-L-phenylalanine)
This method is crucial for determining the enantiomeric purity of N-acetyl-L-phenylalanine.
-
Sample Preparation:
-
Dissolve N-acetyl-L-phenylalanine and its potential D-enantiomer impurity in the mobile phase.
-
Prepare calibration standards over the concentration range of 0.1 to 500 µg/mL.[5]
-
-
HPLC Conditions:
Method 3: General Amino Acid Analysis with Pre-column Derivatization (Adaptable for N-acetyl-L-phenylalanine)
This method involves a derivatization step to enhance detection sensitivity. While N-acetyl-L-phenylalanine does not have a primary amine for direct reaction with o-phthalaldehyde (OPA), this protocol is valuable for analyzing the starting material, L-phenylalanine, or if the acetyl group is hydrolyzed.
-
Sample Preparation and Derivatization:
-
Prepare amino acid standards and samples in a suitable buffer.
-
Automated pre-column derivatization is performed by the autosampler using OPA reagent.[6]
-
-
HPLC Conditions:
-
Column: Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm[6]
-
Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8[6]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)[6]
-
Gradient: A multi-step gradient is employed to separate various amino acids.[6]
-
Flow Rate: 2.0 mL/min[6]
-
Column Temperature: 40 °C[6]
-
Detection: Fluorescence or UV at 338 nm[6]
-
Workflow and Method Validation
The validation of an HPLC method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 2. magritek.com [magritek.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of N-Acetyl-L-phenylalanine and Other N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of N-acetyl-L-phenylalanine with other N-acyl amino acids (NAAAs), supported by experimental data. N-acyl amino acids are a diverse class of endogenous signaling molecules involved in a wide array of physiological and pathological processes, making them promising candidates for therapeutic development.[1][2] This document summarizes key bioactive properties, including anti-inflammatory, antioxidant, and receptor-mediated signaling activities, and provides detailed experimental protocols for their assessment.
Data Summary
The following tables summarize the available quantitative data for the bioactivity of N-acetyl-L-phenylalanine and a selection of other N-acyl amino acids. It is important to note that direct comparative studies for N-acetyl-L-phenylalanine are limited in the current literature.
Table 1: Anti-inflammatory Activity of N-Acyl Amino Acids
| Compound | Assay | Target/Marker | Activity | Source |
| N-acetyl-L-phenylalanine derivative (NAPA) | Chondrocyte & Synoviocyte Co-culture | NF-κB pathway, ADAMTS-5, MCP-1 | Counteracts inflammatory and catabolic effects | [3] |
| N-acetyl-L-leucine (NALL) | Traumatic Brain Injury (mouse model) | iNOS, NLRP3, IL-1β, TNF-α, IFN-β, NOX2 | Reduced expression of neuroinflammatory markers | [4][5] |
| N-arachidonoyl glycine (NAGly) | BV-2 Microglia | TNF-α, IFN-γ | Significant inhibition of cytokine production | [2][6] |
| Palmitoylethanolamide (PEA) | In vitro enzymatic assay | COX-2 | IC50: 0.57 µM | [7] |
Table 2: Receptor-Mediated Signaling of N-Acyl Amino Acids
| Compound | Receptor | Assay | Activity | Source |
| N-arachidonoyl glycine (NAGly) | GPR18 | G-protein activation | Agonist (EC50 = 44.5 nM) | |
| L-Phenylalanine | GPR12, GPR84, GPR88 | GPCR activation screen | Significant activation | [8] |
| N-Lactoyl-phenylalanine (Lac-Phe) | GPR139, GPR147, GPR154, GPR100, GPR202 | β-arrestin2 recruitment assay | Significant activation | [9] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Source |
| N-acetylcysteine amide (NACA) | DPPH radical scavenging | Higher activity than N-acetylcysteine (NAC) | [10] |
| N-acetylcysteine amide (NACA) | H2O2 scavenging | Greater capacity than NAC at high concentrations | [10] |
| Ginkgo biloba extract (rich in phenolic acids derived from phenylalanine) | DPPH assay | Moderate radical scavenging activity (IC50 = 1.97 ± 0.06 mg/mL) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Activity Assay: Measurement of Cytokine Production
This protocol is adapted from studies on N-arachidonoyl glycine.[2]
Objective: To quantify the inhibitory effect of N-acyl amino acids on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
N-acyl amino acids (test compounds)
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test N-acyl amino acids for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.
Antioxidant Capacity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is a standard method for determining antioxidant capacity.[12][13][14][15]
Objective: To measure the antioxidant capacity of N-acyl amino acids against peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
N-acyl amino acids (test compounds)
-
96-well black microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a Trolox standard curve (6.25 to 200 µM).
-
Add 150 µL of fluorescein solution (10 nM) to each well of the 96-well plate.
-
Add 25 µL of the test compound or Trolox standard to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (240 mM).
-
Immediately place the plate in the fluorescence reader and record the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of the test compounds by comparing their net AUC to the net AUC of the Trolox standard. Results are expressed as µmol of Trolox equivalents (TE) per µmol or mg of the compound.
G-Protein Coupled Receptor (GPCR) Activation Assay: Calcium Mobilization
This protocol is a common method for screening compounds for their activity on Gq-coupled GPCRs.
Objective: To determine if N-acyl amino acids can activate specific GPCRs, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., GPR18)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
N-acyl amino acids (test compounds)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed the HEK293 cells expressing the target GPCR in 96-well plates and incubate overnight.
-
Load the cells with Fluo-4 AM dye (e.g., 4 µM with 0.02% Pluronic F-127 in HBSS) for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test N-acyl amino acids at various concentrations and immediately begin recording the change in fluorescence intensity over time (Excitation: 494 nm, Emission: 516 nm).
-
The increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Calculate the EC50 value for each active compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of N-acyl amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mta.scholaris.ca [mta.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for predicting antioxidant activity based on amino acid structure | Scilit [scilit.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
A Comparative Analysis of D-Phenylalanine and N-Acetyl-L-Cysteine in the Management of Reward Deficiency Behaviors
This guide provides an objective comparison of the efficacy, mechanisms of action, and supporting experimental data for D-phenylalanine (DPA) and N-acetyl-L-cysteine (NAC) as potential therapeutic agents for reward deficiency behaviors. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Reward Deficiency Syndrome (RDS) is a neurobiological condition hypothesized to underlie a spectrum of addictive, compulsive, and impulsive behaviors.[1] It is characterized by a dysfunction in the brain's reward cascade, leading to a hypodopaminergic state where individuals are unable to derive a sense of pleasure from normal activities.[2][3][4] This deficiency can drive individuals to seek substances or engage in behaviors that acutely elevate dopamine levels, leading to a cycle of dependency.[3][5]
Two compounds, D-phenylalanine and N-acetyl-L-cysteine, have emerged as potential interventions for RDS, operating through distinct yet potentially complementary neurochemical pathways. DPA targets the endorphinergic system to indirectly modulate dopamine release, while NAC primarily acts on the glutamatergic system to restore homeostasis, which is often dysregulated in addiction.[6][7] This guide will dissect the mechanisms of action and review the experimental evidence for each compound.
Section 1: Mechanisms of Action
The therapeutic rationales for DPA and NAC are rooted in different neurotransmitter systems that converge on the regulation of the brain's reward circuitry.
D-Phenylalanine (DPA): Endorphinergic Modulation
D-phenylalanine's primary mechanism involves the inhibition of enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[6][8][9] By blocking this enzyme, DPA increases the concentration and prolongs the activity of enkephalins in the brain.[10] This leads to a cascade of effects within the reward pathway:
-
Increased Enkephalin Activity: Elevated enkephalin levels enhance the stimulation of mu (μ) and delta (δ) opioid receptors located on GABAergic interneurons.[6]
-
GABAergic Inhibition: The activation of these opioid receptors inhibits the release of GABA, a primary inhibitory neurotransmitter.[6][11]
-
Dopamine Neuron Disinhibition: In key areas like the Ventral Tegmental Area (VTA), this reduction in GABAergic tone disinhibits dopaminergic neurons, leading to a controlled, physiological release of dopamine in the Nucleus Accumbens (NAc).[6]
This mechanism suggests DPA acts as a pro-dopaminergic agent by restoring a natural regulatory pathway, rather than causing a non-physiological surge in dopamine associated with addictive substances.
References
- 1. mdpi.com [mdpi.com]
- 2. In Search of Reward Deficiency Syndrome (RDS)-free Controls: The “Holy Grail” in Genetic Addiction Risk Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine and glucose, obesity, and reward deficiency syndrome [frontiersin.org]
- 4. What is Reward Deficiency Syndrome? | Precision Recovery [precision-recovery.com]
- 5. When the Thrill is Gone: Reward Deficiency Syndrome | Psychology Today [psychologytoday.com]
- 6. Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of N-Acetyl-L-Cysteine (NAC) in the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endorphinergic Enhancement Attenuation of Post-traumatic Stress Disorder (PTSD) via Activation of Neuro-immunological Function in the Face of a Viral Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. semanticscholar.org [semanticscholar.org]
Cross-Validation of Analytical Methods for N-acetyl-L-phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of N-acetyl-L-phenylalanine. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. This objective analysis is intended to assist researchers in selecting the most appropriate method for their specific application, whether for routine quality control, metabolic studies, or enantiomeric purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of N-acetyl-L-phenylalanine due to its versatility, robustness, and wide applicability. Both reversed-phase and chiral stationary phases are commonly employed to achieve separation and quantification.
Experimental Protocol: Chiral HPLC-UV
A prevalent application of HPLC for N-acetyl-L-phenylalanine is the determination of enantiomeric purity, which is critical in pharmaceutical development.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-acetyl-DL-phenylalanine sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: Chiral stationary phase (CSP) such as one based on teicoplanin or cyclodextrin derivatives. For instance, a teicoplanin-based column can achieve good separation.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acidic modifier like formic acid). A typical mobile phase could be a ratio of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Performance Characteristics
The following table summarizes typical validation parameters for the chiral HPLC-UV analysis of N-acetyl-L-phenylalanine enantiomers.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Resolution (Rs) between enantiomers | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like N-acetyl-L-phenylalanine, derivatization is a necessary step to increase their volatility.
Experimental Protocol: GC-MS with Derivatization
Derivatization:
-
To 100 µL of a sample solution containing N-acetyl-L-phenylalanine, add an internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
Instrumentation and Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV, with scanning in the range of m/z 50-500 or in selected ion monitoring (SIM) mode for enhanced sensitivity.
Performance Characteristics
The table below outlines the expected performance of a validated GC-MS method for N-acetylated amino acids.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | < 1 µM |
| Limit of Quantification (LOQ) | ~2 µM |
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption, making it an attractive alternative to HPLC. It is particularly well-suited for the analysis of charged molecules and for enantiomeric separations using chiral selectors in the background electrolyte.
Experimental Protocol: Chiral Capillary Electrophoresis
Sample Preparation:
-
Dissolve the N-acetyl-DL-phenylalanine sample in the background electrolyte to a concentration of 0.5 mg/mL.
-
Vortex and centrifuge the sample before injection.
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing a chiral selector, such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detector at 210 nm.
Performance Characteristics
The following table presents the typical performance characteristics for the chiral CE analysis of N-acetyl-phenylalanine.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD of migration time) | < 1% |
| Precision (% RSD of peak area) | < 3% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of N-acetyl-L-phenylalanine. It is a non-destructive technique that provides absolute quantification without the need for a calibration curve, using a certified internal standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Sample Preparation:
-
Accurately weigh about 20 mg of the N-acetyl-L-phenylalanine sample and a known amount of an internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of all protons.
-
Number of Scans: Typically 16 or more to achieve a good signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of N-acetyl-L-phenylalanine (e.g., the acetyl methyl protons or the α-proton) and the internal standard.
Performance Characteristics
NMR offers excellent accuracy and precision for quantification.
| Parameter | Typical Performance |
| Accuracy | Highly accurate, as it is a primary ratio method. |
| Precision (% RSD) | < 1% |
| Specificity | High, due to the unique chemical shifts of the protons. |
| Enantiomeric Excess Determination | Possible with the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for chiral HPLC-UV analysis.
Caption: General workflow for GC-MS analysis with derivatization.
Caption: General workflow for chiral Capillary Electrophoresis.
Caption: General workflow for quantitative ¹H NMR analysis.
A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the choice of synthetic route for chiral molecules like N-acetyl-L-phenylalanine is critical. This guide provides an objective comparison of traditional chemical synthesis and modern enzymatic methods, supported by experimental data and detailed protocols, to inform decisions in process development and manufacturing.
N-acetyl-L-phenylalanine is a key building block in the synthesis of various pharmaceuticals and is notably a precursor to the artificial sweetener, Aspartame. The stereospecificity of the L-enantiomer is crucial for its biological activity and final product efficacy. This comparison explores the two primary methodologies for its synthesis: classical chemical acetylation and biocatalytic enzymatic synthesis.
At a Glance: Key Performance Indicators
| Parameter | Chemical Synthesis (Acetic Anhydride) | Enzymatic Synthesis (Resolution via Aminoacylase) |
| Starting Material | L-phenylalanine | N-acetyl-D,L-phenylalanine (racemic mixture) |
| Key Reagents/Catalyst | Acetic anhydride, acetic acid | Immobilized Aminoacylase |
| Typical Yield | ~92-98%[1] | ~96.5% (for the L-enantiomer)[2] |
| Optical Purity | Variable, risk of racemization | >98%[2] |
| Reaction Conditions | Elevated temperatures (40-90°C)[1] | Mild (e.g., room temperature to 50°C), neutral pH[2] |
| Environmental Impact | Use of organic solvents and corrosive reagents | Aqueous media, biodegradable catalyst |
| Scalability | Well-established, straightforward scale-up | Readily scalable, especially with immobilized enzymes |
| Cost-Effectiveness | Lower reagent costs, but potential for higher purification costs and waste disposal fees | Higher initial enzyme cost, but potential for long-term savings through enzyme recycling and reduced downstream processing |
Chemical Synthesis: The Traditional Approach
The most common chemical route to N-acetyl-L-phenylalanine involves the direct acetylation of L-phenylalanine using an acetylating agent, typically acetic anhydride, in a suitable solvent like acetic acid.[1][3] This method is valued for its high conversion rates and relatively simple procedure.
However, a significant drawback of this approach is the potential for racemization, where the desired L-enantiomer can be converted to the unwanted D-enantiomer, especially under harsh reaction conditions. This necessitates careful control of the reaction parameters and often requires subsequent purification steps to achieve high optical purity. Furthermore, the use of corrosive and hazardous reagents like acetic anhydride and organic solvents raises environmental and safety concerns.[4]
Experimental Protocol: Chemical N-acetylation of L-phenylalanine
This protocol is based on a standard laboratory procedure for the N-acetylation of L-phenylalanine using acetic anhydride.
Materials:
-
L-phenylalanine (1.65 g, 0.01 mol)
-
Acetic acid (80 wt-% in H₂O, 16.5 mL)
-
Acetic anhydride (~3 mL)
-
Three-necked flask
-
Magnetic stirrer
-
Peristaltic pump
Procedure:
-
Dissolve L-phenylalanine in the acetic acid solution within the three-necked flask.[3]
-
Stir the mixture using a magnetic stirrer.[3]
-
Continuously add acetic anhydride to the solution at room temperature over a period of 40 minutes using a peristaltic pump.[3]
-
Continue to stir the reaction mixture for a total of 2.5 hours to ensure the reaction goes to completion.[3][5]
-
The product, N-acetyl-L-phenylalanine, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying. Further purification can be achieved by recrystallization.
Expected Yield: Approximately 94%.[5]
Enzymatic Synthesis: A Greener, More Specific Alternative
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. Two primary enzymatic strategies are employed: the direct acetylation of L-phenylalanine and the kinetic resolution of a racemic mixture of N-acetyl-D,L-phenylalanine. The latter is a well-established industrial method that leverages the high stereoselectivity of enzymes like aminoacylase.[6][7]
In this resolution process, a chemically synthesized racemic mixture of N-acetyl-D,L-phenylalanine is exposed to an immobilized aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-phenylalanine and leaving the N-acetyl-D-phenylalanine unreacted. The resulting L-phenylalanine can then be re-acetylated in a separate step, or the desired N-acetyl-L-phenylalanine can be obtained through the selective hydrolysis of the corresponding ester by other enzymes like serine proteinases.[2] The key advantages of this method are the exceptionally high optical purity of the final product and the mild reaction conditions.[8][9] The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple batches, significantly improving the process economics.[6]
Experimental Protocol: Enzymatic Resolution of N-acetyl-D,L-phenylalanine Methyl Ester
This protocol is based on a patented method for the enzymatic resolution of a racemic mixture.[2]
Materials:
-
N-acetyl-D,L-phenylalanine methyl ester (2.21 g, 10 mmol)
-
Water (19.91 g)
-
0.2 N Sodium hydroxide solution
-
Serine proteinase (e.g., Carlsberg subtilisin, "Alcalase")
-
Methylene chloride
-
Ethyl acetate
-
Concentrated sulfuric acid
Procedure:
-
Prepare a slurry of N-acetyl-D,L-phenylalanine methyl ester in water in a beaker.[2]
-
Adjust the pH of the slurry to 7.5 with the 0.2 N sodium hydroxide solution.[2]
-
Add the serine proteinase to the mixture with stirring.[2]
-
Maintain the pH at 7.5 by the controlled addition of 0.2 N sodium hydroxide until the enzyme activity ceases (approximately 46 minutes).[2]
-
Extract the reaction mixture twice with methylene chloride to separate the unreacted N-acetyl-D-phenylalanine methyl ester.[2]
-
Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid.[2]
-
Extract the acidified aqueous layer twice with ethyl acetate.[2]
-
Combine the ethyl acetate extracts, dry them, and remove the solvent under vacuum to yield N-acetyl-L-phenylalanine.[2]
Expected Yield: 96.5% with an optical purity of >98%.[2]
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis.
References
- 1. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 3. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. lupinepublishers.com [lupinepublishers.com]
A Comparative Guide to N-acetyl-L-phenylalanine and N-benzoyl-DL-phenylalanine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the selection of appropriate chemical probes, substrates, and inhibitors is paramount for generating reliable and reproducible data. This guide provides an objective comparison of two phenylalanine derivatives, N-acetyl-L-phenylalanine and N-benzoyl-DL-phenylalanine, in the context of their applications in biochemical assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows.
At a Glance: Key Differences and Applications
| Feature | N-acetyl-L-phenylalanine | N-benzoyl-DL-phenylalanine |
| Primary Role in Assays | Substrate for enzymes like aminoacylase. | Inhibitor of enzymes such as chorismate mutase. |
| Chirality | L-enantiomer. | Racemic mixture (DL-enantiomers). |
| Biochemical Pathway | Phenylalanine Metabolism.[1][2][3] | Shikimate Pathway.[4][5][6][7][8][9] |
| Typical Assay Type | Enzyme activity and kinetics (measuring substrate turnover). | Enzyme inhibition and kinetics (determining inhibitory constants). |
Performance Data: A Quantitative Comparison
Table 1: Performance Characteristics in Biochemical Assays
| Parameter | N-acetyl-L-phenylalanine (as a Substrate) | N-benzoyl-DL-phenylalanine (as an Inhibitor) | Supporting Evidence |
| Enzyme Target | Aminoacylase I (from porcine kidney) | Chorismate Mutase-Prephenate Dehydrogenase (from E. coli) | Aminoacylase:[10][11][12] Chorismate Mutase:[13][14] |
| Kinetic Constant | Km: (Not explicitly found for N-acetyl-L-phenylalanine) | Ki: (Not explicitly found for N-benzoyl-DL-phenylalanine, however, N-benzoyl-L-phenylalanine is a known inhibitor) | A direct Km value for the enzymatic hydrolysis of N-acetyl-L-phenylalanine by a specific aminoacylase was not found in the search results. For N-benzoyl-DL-phenylalanine, while it is cited as a chorismate mutase inhibitor, a specific Ki value was not located. One study noted that N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were potent growth inhibitors in a microbial screen.[15] |
| Assay Principle | Measurement of product formation (L-phenylalanine and acetate) over time. | Measurement of the decrease in the rate of chorismate conversion to prephenate. | General principles of enzyme substrate and inhibition assays.[16][17][18][19][20] |
| Stereoselectivity | Aminoacylases often exhibit high stereoselectivity for the L-enantiomer. | The differential inhibitory activity of the D and L enantiomers on chorismate mutase is not well-documented. | General knowledge of enzyme stereoselectivity. |
Experimental Protocols
Protocol 1: Aminoacylase Activity Assay using N-acetyl-L-phenylalanine as a Substrate
This protocol is a generalized procedure for determining the activity of aminoacylase using N-acetyl-L-phenylalanine as a substrate. The reaction can be monitored by quantifying the release of L-phenylalanine or acetate.
Materials:
-
Aminoacylase I from porcine kidney
-
N-acetyl-L-phenylalanine
-
50 mM Tris-HCl buffer, pH 8.0
-
Ninhydrin reagent
-
L-phenylalanine standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of N-acetyl-L-phenylalanine (e.g., 100 mM) in the Tris-HCl buffer.
-
Prepare a working solution of aminoacylase in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the reaction mixture in a microcentrifuge tube or a cuvette:
-
X µL of 50 mM Tris-HCl buffer, pH 8.0
-
Y µL of N-acetyl-L-phenylalanine stock solution (to achieve the desired final concentration)
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding Z µL of the aminoacylase working solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., trichloroacetic acid).
-
Quantify the amount of L-phenylalanine produced using the ninhydrin method. This involves adding ninhydrin reagent to the reaction mixture, heating, and then measuring the absorbance at 570 nm.
-
Create a standard curve using known concentrations of L-phenylalanine to determine the concentration of the product in the enzymatic reaction.
-
Calculate the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.
Protocol 2: Chorismate Mutase Inhibition Assay using N-benzoyl-DL-phenylalanine
This protocol describes a general method to assess the inhibitory potential of N-benzoyl-DL-phenylalanine on chorismate mutase activity. The assay monitors the conversion of chorismate to prephenate.
Materials:
-
Chorismate mutase (e.g., from E. coli)
-
Chorismate
-
N-benzoyl-DL-phenylalanine
-
50 mM Tris-HCl buffer, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a stock solution of chorismate in the Tris-HCl buffer. The concentration should be determined based on the Km of the enzyme.
-
Prepare a stock solution of N-benzoyl-DL-phenylalanine in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.
-
Prepare a working solution of chorismate mutase in the assay buffer. The concentration should be chosen to give a linear reaction rate.
-
Set up the reaction mixtures in quartz cuvettes:
-
Control (no inhibitor): X µL of assay buffer, Y µL of chorismate stock solution, and Z µL of solvent control (e.g., DMSO).
-
Inhibitor: X µL of assay buffer, Y µL of chorismate stock solution, and Z µL of N-benzoyl-DL-phenylalanine solution at various concentrations.
-
-
Pre-incubate the cuvettes at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reactions by adding W µL of the chorismate mutase working solution to each cuvette.
-
Immediately monitor the decrease in absorbance at 274 nm, which corresponds to the disappearance of chorismate.[21][22]
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate (chorismate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.
Signaling Pathways and Experimental Workflows
Biochemical Pathways
The biochemical context of these two compounds is crucial for understanding their roles in cellular processes.
Figure 1. Simplified Phenylalanine Metabolism Pathway.
N-acetyl-L-phenylalanine is a metabolite in the broader phenylalanine metabolic pathway.[1][2][3] It can be synthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase.[15][23][24][25] Conversely, it can be hydrolyzed back to L-phenylalanine and acetate by enzymes such as aminoacylase.[10][26]
Figure 2. Role of Chorismate Mutase in the Shikimate Pathway.
N-benzoyl-DL-phenylalanine acts as an inhibitor of chorismate mutase, a key enzyme in the shikimate pathway.[4][5][6][7][8][9] This pathway is responsible for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. By inhibiting chorismate mutase, N-benzoyl-DL-phenylalanine blocks the conversion of chorismate to prephenate, a crucial step in this metabolic route.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the performance of a substrate and an inhibitor in their respective biochemical assays.
Figure 3. General workflow for comparing enzyme substrate and inhibitor performance.
This workflow outlines the parallel experimental paths for characterizing an enzyme substrate and an inhibitor. For N-acetyl-L-phenylalanine as a substrate, the goal is to determine its kinetic parameters (Km and Vmax) with a suitable enzyme. For N-benzoyl-DL-phenylalanine as an inhibitor, the objective is to determine its inhibitory potency (IC50 and Ki) and its mechanism of action against its target enzyme. The final step involves a comparative analysis of these parameters to understand their relative efficacy and utility in biochemical assays.
Conclusion
N-acetyl-L-phenylalanine and N-benzoyl-DL-phenylalanine serve distinct and valuable roles in biochemical assays. N-acetyl-L-phenylalanine is primarily utilized as a substrate to probe the activity and kinetics of hydrolytic enzymes like aminoacylases. In contrast, N-benzoyl-DL-phenylalanine functions as an inhibitor, targeting key enzymes such as chorismate mutase in essential metabolic pathways. The choice between these two molecules is therefore entirely dependent on the specific experimental question being addressed. While direct comparative data in a single assay system is lacking, this guide provides the foundational information, protocols, and pathway context necessary for researchers to effectively employ these compounds in their respective applications. Further research into the specific kinetic parameters of N-acetyl-L-phenylalanine with various aminoacylases and a detailed characterization of the inhibitory effects of the individual enantiomers of N-benzoyl-DL-phenylalanine on chorismate mutase would provide a more complete picture of their biochemical performance.
References
- 1. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Phenylalanine metabolism [reactome.org]
- 3. mun.ca [mun.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 9. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 10. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Khan Academy [khanacademy.org]
- 18. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. journals.asm.org [journals.asm.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 24. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 26. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
A Comparative Guide to Assessing the Optical Purity of Synthesized N-acetyl-L-phenylalanine
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of synthesized compounds is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the optical purity of N-acetyl-L-phenylalanine, a crucial chiral building block. We will delve into the principles, experimental protocols, and performance metrics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Polarimetry, and Enzymatic Assays.
Comparison of Analytical Methods
The choice of method for determining optical purity depends on factors such as the required accuracy, sample throughput, available instrumentation, and the specific nature of the sample matrix. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Reported Enantiomeric Excess (ee) Accuracy | Limit of Detection (LOD) | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High, capable of determining >99% ee. | As low as 0.1 µg/mL for each enantiomer.[1] | High accuracy and precision, applicable to a wide range of derivatives, established methodology.[2] | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral capillary column based on differences in their interactions with the stationary phase. | High, suitable for detecting trace enantiomeric impurities. | Dependent on derivatization and detector, can be very low (ng/mL range). | High resolution and sensitivity, faster analysis times compared to HPLC.[3] | Requires sample derivatization to increase volatility, which can introduce analytical errors.[3] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of rotation are proportional to the concentration of the enantiomers. | Lower, generally used for bulk analysis and confirmation of a large excess of one enantiomer. | Typically in the 0.0005 M to 0.05 M range, depending on the specific rotation of the compound.[4] | Simple, non-destructive, and rapid measurement.[5] | Less sensitive for detecting small amounts of enantiomeric impurity, requires a pure sample, and the specific rotation can be affected by experimental conditions.[6][7] |
| Enzymatic Assay | Utilizes the high stereospecificity of an enzyme that acts on only one of the enantiomers (e.g., L-amino acid oxidase). The reaction can be monitored to quantify the target enantiomer. | Very high, capable of measuring enantiomeric excesses up to 99.98%.[8][9] | Can be highly sensitive, depending on the detection method used (e.g., fluorescence).[8][10] | Extremely high selectivity, can be used in complex matrices.[10][11] | Enzyme availability and stability can be limiting factors, method development may be required for specific substrates. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for accurate assessment of optical purity. Below are representative protocols for each of the discussed methods.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the separation of phenylalanine enantiomers.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75/25 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23 °C.[1]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized N-acetyl-L-phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers (L and D) will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Chiral Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of amino acids by chiral GC, which requires a two-step derivatization process.[3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A chiral capillary column suitable for amino acid derivatives (e.g., Chirasil-L-Val).[12][13]
-
Derivatization Reagents:
-
Sample Preparation (Derivatization):
-
Esterification: Place approximately 1 mg of the N-acetyl-L-phenylalanine sample in a vial. Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.[3]
-
Acylation: To the dry residue, add 1 mL of methylene chloride and 100 µL of acetic anhydride. Cap and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen.[3]
-
Reconstitute the final residue in methylene chloride for GC analysis.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C) and ramp the temperature to separate the derivatized enantiomers.
-
-
Analysis: Inject the derivatized sample. The enantiomeric excess is calculated from the integrated peak areas of the L- and D-enantiomer derivatives.
Polarimetry
This is a classical method for assessing bulk enantiomeric purity.
-
Instrumentation: A polarimeter.
-
Solvent: A suitable solvent in which the compound is soluble and does not interfere with the measurement (e.g., Methanol).
-
Sample Preparation: Accurately weigh a known amount of the synthesized N-acetyl-L-phenylalanine and dissolve it in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., c = 1.0 in CHCl3).[5]
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution and measure the observed optical rotation (αobs).
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = αobs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters.
-
The optical purity is calculated by comparing the measured specific rotation to the known specific rotation of pure N-acetyl-L-phenylalanine ([α]lit): Optical Purity (%) = ( [α]measured / [α]lit ) x 100
-
Enzymatic Assay
This protocol is based on the principle of using an L-amino acid specific enzyme.
-
Enzyme: L-amino acid oxidase.
-
Detection Method: A method to monitor the reaction, such as a fluorescence-based assay where the enzymatic reaction leads to a change in fluorescence.[8][9]
-
Reagents:
-
Procedure:
-
Prepare a solution of the synthesized N-acetyl-L-phenylalanine in the assay buffer.
-
In a suitable microplate or cuvette, combine the sample solution with the enzyme and other assay components (e.g., fluorescent dye, host molecule).
-
Monitor the change in fluorescence over time. The rate of change is proportional to the concentration of the L-enantiomer.
-
-
Analysis: By comparing the reaction rate of the synthesized sample to a standard curve prepared with known concentrations of pure N-acetyl-L-phenylalanine, the amount of the L-enantiomer in the sample can be determined. The enantiomeric excess can then be calculated if the total concentration of N-acetyl-phenylalanine is known.
Visualizing the Workflow and Method Comparison
To better understand the process and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. hou.usra.edu [hou.usra.edu]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 6. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Supramolecular tandem enzyme assays for multiparameter sensor arrays and enantiomeric excess determination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separation
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely used technique for this purpose. This guide provides an objective comparison of different CSPs, supported by experimental data, to aid in the selection of the most suitable stationary phase for a given separation challenge.
The choice of a chiral stationary phase is paramount for successful enantioseparation. The selection process is often initiated by considering the physicochemical properties of the analyte and the known selectivities of different CSP categories. The most prominent and widely utilized CSPs include polysaccharide-based, protein-based, cyclodextrin-based, macrocyclic antibiotic-based, and Pirkle-type phases. Each class exhibits distinct chiral recognition mechanisms, leading to varying degrees of success in resolving different types of racemic compounds.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral separation is quantified by several chromatographic parameters, primarily the retention factor (k), the separation factor (α), and the resolution (Rs). The following tables summarize the performance of various CSPs for the enantiomeric separation of representative drug classes.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most versatile and widely used for their broad enantioselectivity.[1][2] Columns such as Chiralpak® and Chiralcel® are staples in many laboratories.
Table 1: Enantiomeric Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) on Polysaccharide-Based CSPs [3][4][5][6]
| Analyte | CSP | Mobile Phase | k1 | α | Rs | Reference |
| Ibuprofen | Chiralpak® AD | Hexane/2-Propanol/TFA (90:10:0.1) | 3.75 | 1.08 | 1.73 | [3] |
| Flurbiprofen | Chiralpak® IA | Hexane/2-Propanol (50:50) | - | 1.44 | 3.12 | [3] |
| Ketoprofen | Chiralpak® IA | Hexane | - | 1.08 | 1.77 | [3] |
| Naproxen | Chiralpak® AS-3R | 0.1% Phosphoric Acid in Water/Acetonitrile (60:40) | - | - | 2.55 | [4] |
Table 2: Enantiomeric Separation of Beta-Blockers on Polysaccharide and Macrocyclic Antibiotic CSPs [7][8]
| Analyte | CSP | Mobile Phase | k1 | α | Rs | Reference |
| Propranolol | Chiralpak® IA | n-hexane/2-propanol/EDA (80:20:0.1) | 0.45 | 2.98 | 12.39 | [9] |
| Bisoprolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.2:0.15) | - | - | - | [7] |
| Nadolol | Chiralpak® AD-H | Hexane/Ethanol/TFA (85:15:0.1) | 3.81 (SRS) | - | - | [8] |
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are effective for a wide range of compounds, particularly those capable of forming inclusion complexes within the cyclodextrin cavity.[10][11]
Table 3: Enantiomeric Separation of Pesticides on a Permethylated β-Cyclodextrin CSP [12]
| Analyte | CSP | Mobile Phase (Methanol/Water) | Temperature (°C) | k1 | α | Rs |
| Diclofop-methyl | Permethylated β-Cyclodextrin | 65/35 | 20 | 2.63 | 1.21 | 2.58 |
| Fenoxaprop-ethyl | Permethylated β-Cyclodextrin | 65/35 | 20 | 3.45 | 1.15 | 1.95 |
| Tebuconazole | Permethylated β-Cyclodextrin | 55/45 | 20 | 2.18 | 1.14 | 1.65 |
| Triticonazole | Permethylated β-Cyclodextrin | 55/45 | 20 | 2.97 | 1.12 | 1.52 |
Pirkle-Type CSPs
Pirkle-type, or brush-type, CSPs are known for their robust nature and high efficiency, often used for the separation of π-acidic or π-basic compounds.[13]
Table 4: Enantiomeric Separation of Pyrethroid Isomers on a Pirkle-Type CSP [13]
| Analyte | CSP | Mobile Phase | k' (1st enantiomer) | α |
| d-Phenothrin | Sumichiral OA-2000 | n-Hexane/1,2-Dichloroethane (95:5) | 1.88 | 1.13 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are examples of methodologies for the enantioseparation of specific drug classes.
Enantioseparation of NSAIDs on Chiralpak® AD-H
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Ibuprofen dissolved in the mobile phase at a concentration of 1 mg/mL.
Enantioseparation of Beta-Blockers on Chiralpak® IA
-
Column: CHIRALPAK® IA (250 x 4.6 mm ID)
-
Mobile Phase: n-hexane/2-propanol/Ethanolamine (EtNA) (70/30/0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 270 nm
-
Analyte: Oxprenolol[9]
Enantioseparation of Sulfoxide Drugs on Polysaccharide CSPs
-
Columns: Chiralpak AD-H, AS-H, Chiralcel OD-H (250 × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: A mixture of n-Hexane (n-Hex) and Ethanol (EtOH) or Isopropanol (IPA) in various ratios.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at specific wavelengths for each compound (e.g., 275 nm for Esomeprazole).[14]
-
Sample Preparation: Samples dissolved in EtOH: n-Hex (80:20, v/v) at a concentration of 2 mg/mL for analysis.[14]
Chiral Method Development Workflow
A systematic approach to chiral method development is essential for efficiently identifying the optimal separation conditions. The following diagram illustrates a general workflow.
Caption: A logical workflow for chiral method development.
Conclusion
The selection of an appropriate chiral stationary phase is a multifaceted process that requires careful consideration of the analyte's properties and the characteristics of the CSP. Polysaccharide-based CSPs offer broad applicability, while other phases like cyclodextrin, macrocyclic antibiotic, and Pirkle-type CSPs provide unique selectivities for specific classes of compounds. A systematic screening approach, followed by methodical optimization of chromatographic parameters, is the most effective strategy for developing robust and reliable enantioseparation methods. This guide provides a starting point for researchers by comparing the performance of various CSPs and outlining a logical workflow for method development.
References
- 1. mdpi.com [mdpi.com]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. lcms.cz [lcms.cz]
- 11. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs [mdpi.com]
evaluating the quality specifications for purchasing N-acetyl-L-phenylalanine
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of their work. N-acetyl-L-phenylalanine, a key chiral intermediate and metabolite, is no exception. This guide provides a comprehensive comparison of quality specifications for purchasing N-acetyl-L-phenylalanine, complete with experimental protocols for verification and a comparative look at potential alternatives.
Key Quality Specifications for N-acetyl-L-phenylalanine
When sourcing N-acetyl-L-phenylalanine, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is crucial. The following table summarizes the key quality parameters and typical acceptance criteria to ensure the procurement of high-purity, reliable material.
| Parameter | Typical Specification | Importance in Research |
| Assay (Purity) | ≥99% (by HPLC or Titration) | Ensures minimal interference from impurities in sensitive biological assays and chemical reactions. High purity is critical for accurate dosing and reproducible results. |
| Appearance | White to off-white crystalline powder | A visual indicator of purity and consistency. Deviations may suggest contamination or improper synthesis/handling. |
| Melting Point | 171-173 °C | A sharp and consistent melting point range is indicative of high purity. |
| Optical Rotation | [α]D²⁰ +39° to +41° (c=1 in methanol) | Confirms the correct enantiomeric form (L-isomer), which is crucial for stereospecific biological activity. |
| Identification | Conforms to reference spectrum (IR, NMR) | Verifies the chemical identity and structure of the compound. |
| Solubility | Soluble in methanol, ethanol, and DMF | Provides practical information for sample preparation and use in various experimental setups. |
| Loss on Drying | ≤0.5% | Indicates the amount of volatile impurities, primarily water, which can affect accurate weighing and reaction stoichiometry. |
| Residue on Ignition | ≤0.1% | Measures the amount of inorganic impurities. |
| Heavy Metals | ≤10 ppm | Important for in vivo studies and drug development to avoid toxicity. |
Comparative Analysis of N-acetyl-L-phenylalanine and Alternatives
While N-acetyl-L-phenylalanine is a widely used compound, other N-acetylated amino acids can sometimes be considered as alternatives depending on the specific application. The choice often depends on the desired physicochemical properties and biological activity.
| Compound | Key Features & Applications | Performance Comparison |
| N-acetyl-L-phenylalanine | Used in peptide synthesis, as a building block for pharmaceuticals, and studied as a metabolite in diseases like phenylketonuria. | Well-characterized, commercially available with high purity. Its aromatic side chain can be crucial for specific molecular interactions. |
| N-acetyl-L-tryptophan | Used as a stabilizer for proteins and in pharmaceutical formulations. Its indole side chain offers different chemical properties compared to the phenyl group. | Offers antioxidant properties that can be beneficial in certain formulations. May have different biological targets and activities. |
| N-acetyl-L-cysteine (NAC) | A well-known antioxidant and mucolytic agent. Widely used as a nutritional supplement and in clinical settings. | Has a distinct mechanism of action primarily related to replenishing glutathione stores. Not a direct structural or functional analogue for many of N-acetyl-L-phenylalanine's applications. |
| Acetyl-4-bromo-DL-phenylalanine | A derivative used in medicinal chemistry to introduce a bromine atom for further chemical modification or to modulate biological activity. | The bromine atom alters the electronic properties and steric bulk of the phenyl ring, potentially leading to different binding affinities and biological effects. The DL-racemic mixture would require chiral separation for stereospecific studies. |
Experimental Protocols for Quality Verification
To independently verify the quality of purchased N-acetyl-L-phenylalanine, the following experimental protocols can be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of N-acetyl-L-phenylalanine by separating it from potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of N-acetyl-L-phenylalanine in 1 mL of mobile phase A.
-
Analysis: The purity is calculated by dividing the peak area of N-acetyl-L-phenylalanine by the total peak area of all components in the chromatogram.
Enantiomeric Purity by Chiral HPLC
Objective: To confirm the enantiomeric purity of N-acetyl-L-phenylalanine and quantify the presence of the D-enantiomer.
Methodology:
-
Chiral Column: A teicoplanin-based chiral stationary phase (e.g., CHIROBIOTIC T).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of N-acetyl-L-phenylalanine in 1 mL of the mobile phase.
-
Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the L- and D-enantiomers: e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To verify the chemical structure of N-acetyl-L-phenylalanine.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~1.77 (s, 3H, -COCH₃)
-
~2.83 (dd, 1H, -CH₂-)
-
~3.03 (dd, 1H, -CH₂-)
-
~4.40 (m, 1H, -CH-)
-
~7.17-7.31 (m, 5H, Ar-H)
-
~8.18 (d, 1H, -NH-)
-
~12.65 (s, 1H, -COOH)
-
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Quality Assessment
The following diagram illustrates the logical flow of experiments to assess the quality of a purchased N-acetyl-L-phenylalanine sample.
Metabolic Context of N-acetyl-L-phenylalanine
N-acetyl-L-phenylalanine is a metabolite of L-phenylalanine. While not a direct signaling molecule in a classical pathway, its formation and accumulation are relevant in certain metabolic conditions.
By adhering to these quality specifications and employing the outlined experimental protocols, researchers can ensure the integrity of their studies and the reliability of their results when working with N-acetyl-L-phenylalanine.
Safety Operating Guide
Personal protective equipment for handling Phenylalanine,N-acetyl--phenyl-
Essential Safety and Handling Guide for N-Acetyl-L-Phenylalanine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling N-Acetyl-L-phenylalanine. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.
Personal Protective Equipment (PPE)
When handling N-Acetyl-L-phenylalanine, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield may be necessary for splash protection[2]. | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use[1][2]. Fire/flame resistant and impervious clothing[1]. | To avoid skin contact and irritation[3]. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced[1]. No protective equipment is needed under normal use conditions with adequate ventilation[4][5]. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[3]. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of N-Acetyl-L-phenylalanine and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place[1].
-
Avoid the formation of dust and aerosols[1].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[1].
-
Wash hands thoroughly after handling[3].
-
Do not eat, drink, or smoke in handling areas[3].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][3][5].
-
Keep away from incompatible materials such as strong oxidizing agents[4][5].
-
Keep away from sources of ignition[3].
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spills:
-
Ensure adequate ventilation and remove all sources of ignition[1][3].
-
Evacuate personnel to safe areas[1].
-
Wear appropriate personal protective equipment, including chemical impermeable gloves, safety goggles, and a respirator if needed[1][3].
-
Prevent further leakage or spillage if it is safe to do so[1][3]. Do not let the chemical enter drains[1].
-
For containment and cleaning up, use spark-proof tools and explosion-proof equipment. Collect the material and place it in a suitable, closed container for disposal[1][3].
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][3].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs[1][3][4][5].
-
Eye Contact: Rinse with pure water for at least 15 minutes, including under the eyelids, and consult a doctor[1][3][4][5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][6].
Disposal Plan
Proper disposal of N-Acetyl-L-phenylalanine and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the chemical in suitable and closed containers[1]. Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations[1][4][5].
-
Packaging Disposal: The packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option[1]. Do not reuse empty containers[3].
Workflow for Safe Handling of N-Acetyl-L-Phenylalanine
The following diagram outlines the standard operating procedure for handling N-Acetyl-L-phenylalanine in a laboratory setting.
Caption: Standard operating procedure for handling N-Acetyl-L-phenylalanine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
